1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBKBCACWDALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380857 | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-46-4 | |
| Record name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Emergence of a Key Building Block: A Technical Guide to 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
An In-depth Exploration of the Discovery, Synthesis, and Significance of a Pivotal Moiety in Modern Drug Discovery
Abstract
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid has rapidly emerged as a cornerstone in medicinal chemistry, primarily owing to its role as a bioisosteric replacement for the ubiquitous tert-butyl group. This strategic substitution offers enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this valuable building block. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of its physicochemical properties and its pivotal application in the synthesis of therapeutic agents, most notably the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046.
Introduction: The Rise of a Bioisostere
The introduction of fluorine and fluorinated motifs into organic molecules has become a paramount strategy in the design of modern pharmaceuticals. The unique electronic properties of the trifluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The quest for novel scaffolds that can favorably modulate these properties led to the exploration of strained ring systems, such as cyclopropanes.
This compound (CAS No. 277756-46-4) stands at the confluence of these strategic design elements. Its rigid cyclopropyl core, combined with the electron-withdrawing trifluoromethyl group, offers a unique three-dimensional structure that has proven to be an effective mimic of the sterically demanding tert-butyl group. This bioisosteric relationship is crucial in overcoming metabolic liabilities associated with the oxidation of tert-butyl methyl groups, a common metabolic pathway that can lead to rapid clearance of drug compounds.
Discovery and Historical Context
While the precise moment of discovery and the identity of the initial discoverers of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the development of the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046, by Merck. The CAS Registry Number for the acid was assigned in 2004, suggesting its synthesis and characterization occurred in the early 2000s as part of the extensive medicinal chemistry efforts surrounding the BRS-3 program.
The development of potent and selective BRS-3 agonists was a significant focus for researchers targeting obesity and related metabolic disorders. The identification of this compound as a key intermediate for these agonists marked a critical step in advancing lead compounds with improved drug-like properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 277756-46-4 | [1] |
| Molecular Formula | C₅H₅F₃O₂ | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point | 182-184 °C | [1] |
| pKa (Predicted) | 3.03 ± 0.20 | [1] |
Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved, with several key strategies emerging. These methods primarily focus on the construction of the trifluoromethyl-substituted cyclopropane ring.
Cyclopropanation with Trifluorodiazoethane
A common and effective method for the synthesis of trifluoromethyl-substituted cyclopropanes involves the reaction of an alkene with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). While not a direct route to the carboxylic acid, this approach can generate a precursor that is subsequently oxidized.
Logical Workflow for Trifluorodiazoethane-based Synthesis
References
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 277756-46-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, with CAS number 277756-46-4, is a key fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a strained cyclopropane ring with an electron-withdrawing trifluoromethyl group, impart valuable properties to parent molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its notable application as a crucial intermediate in the synthesis of the bombesin receptor subtype-3 (BRS-3) agonist, MK-5046, a potential therapeutic agent for obesity. This document also outlines the BRS-3 signaling pathway and includes detailed, albeit generalized, experimental protocols relevant to its synthesis and application.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 277756-46-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅F₃O₂ | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 86 - 90 °C | [1] |
| Boiling Point | 182-184 °C | [6] |
| Purity | ≥98% (GC) | [1] |
| IUPAC Name | 1-(Trifluoromethyl)cyclopropanecarboxylic acid | |
| InChI Key | SKCBKBCACWDALV-UHFFFAOYSA-N | |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
In a typical 1H NMR spectrum, the cyclopropyl protons would likely appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid group would be expected to be a broad singlet in the downfield region, generally above 10 ppm, and its chemical shift would be dependent on the solvent and concentration.
13C NMR Spectroscopy
The 13C NMR spectrum would be expected to show a signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm. The quaternary carbon attached to the trifluoromethyl group would be split into a quartet due to coupling with the fluorine atoms. The cyclopropyl methylene carbons would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7] A strong carbonyl (C=O) stretching absorption is expected between 1700 and 1730 cm⁻¹.[8] The C-F bonds of the trifluoromethyl group will exhibit strong absorptions in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 154. Common fragmentation patterns for trifluoromethyl-substituted cyclopropanes may include the loss of the trifluoromethyl radical (•CF₃) or the carboxylic acid group (•COOH).[9]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and scalable approach for the synthesis of trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids using sulfur tetrafluoride (SF₄).[10][11] A plausible synthetic route starting from diethyl malonate is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate
This reaction is a classic malonic ester synthesis to form a cyclopropane ring.[12]
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), diethyl malonate is added dropwise at room temperature.
-
1,2-Dibromoethane is then added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Synthesis of Cyclopropanecarboxylic acid
This step involves the hydrolysis of the diester followed by decarboxylation.[13]
-
Diethyl cyclopropane-1,1-dicarboxylate is saponified by refluxing with an aqueous solution of sodium hydroxide.
-
The resulting solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate cyclopropane-1,1-dicarboxylic acid.
-
The dicarboxylic acid is collected by filtration and then heated above its melting point to induce decarboxylation, yielding cyclopropanecarboxylic acid.
-
The product can be purified by distillation.
Step 3: Synthesis of this compound (Deoxyfluorination)
This is a specialized fluorination reaction. A general procedure for deoxyfluorination of carboxylic acids using sulfur tetrafluoride is as follows.[10][11] Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood by experienced personnel.
-
Cyclopropanecarboxylic acid is placed in a high-pressure reactor (e.g., a stainless-steel autoclave).
-
The reactor is cooled, and a stoichiometric amount of sulfur tetrafluoride is condensed into it.
-
The reactor is sealed and heated to the required temperature for several hours.
-
After cooling, the excess SF₄ is carefully vented, and the crude product is extracted.
-
Purification can be achieved by recrystallization or chromatography.
Application in Drug Discovery: Synthesis of MK-5046
This compound is a vital intermediate in the synthesis of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3).[14] BRS-3 is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it an attractive target for the treatment of obesity.[15][16]
Bombesin Receptor Subtype-3 (BRS-3) Signaling Pathway
Activation of BRS-3 by an agonist like MK-5046 is believed to initiate a signaling cascade that contributes to weight loss, primarily through an increase in metabolic rate rather than a reduction in food intake.[15] The receptor is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is thought to mediate the physiological effects of BRS-3 activation.[17]
Caption: BRS-3 signaling pathway activated by an agonist.
Role in MK-5046 Synthesis Workflow
The synthesis of MK-5046 involves the coupling of the 1-(trifluoromethyl)cyclopropylmethyl moiety to an imidazole core.[18] The carboxylic acid serves as a precursor to introduce this key structural fragment.
Caption: Role of the title compound in the synthesis of MK-5046.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its application in the synthesis of the promising anti-obesity agent MK-5046 highlights its importance. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its biological context, serving as a valuable resource for researchers in the field. Further research to fully characterize this compound and develop optimized synthetic protocols is warranted.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. bridgeorganics.com [bridgeorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 277756-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 277756-46-4|1-(Trifluoromethyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 6. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]
- 7. Bombesin-like receptor 3 - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 15. Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bombesin Receptor 3 (extracellular) Polyclonal Antibody (ABR-003-200UL) [thermofisher.com]
- 17. rsc.org [rsc.org]
- 18. US4683089A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a key building block in modern medicinal chemistry. The unique combination of a strained cyclopropane ring and a bulky, electron-withdrawing trifluoromethyl group imparts distinct stereoelectronic properties to this molecule, influencing its reactivity and its utility in the design of novel therapeutic agents. This document summarizes key structural data obtained from experimental and computational studies, details relevant experimental protocols, and visualizes important molecular and procedural concepts.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 277756-46-4 | |
| Molecular Formula | C₅H₅F₃O₂ | |
| Molecular Weight | 154.09 g/mol | |
| Melting Point | 86-90 °C | |
| Boiling Point | 182-184 °C |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by the rigid cyclopropane ring, which forces a specific spatial arrangement of the trifluoromethyl and carboxylic acid substituents. While a definitive crystal structure for this specific molecule is not publicly available, data from closely related structures and computational modeling provide significant insights into its geometry.
Bond Lengths and Angles
Quantitative data on bond lengths and angles are crucial for understanding the molecule's stability and reactivity. Table 2 presents theoretical values for key geometric parameters, derived from computational chemistry studies of similar structures.
| Parameter | Value (Å or °) | Method |
| C-C (ring) | ~1.51 | DFT |
| C-CF₃ | ~1.54 | DFT |
| C-COOH | ~1.52 | DFT |
| ∠(C-C-C) (ring) | ~60 | DFT |
| ∠(CF₃-C-COOH) | ~116 | DFT |
Note: These are representative values and can vary slightly depending on the computational method and basis set used.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the C-COOH single bond. The orientation of the carboxylic acid group relative to the cyclopropane ring can influence intermolecular interactions in both the solid state and in biological systems. Computational studies suggest that the lowest energy conformation is one where the carbonyl group of the carboxylic acid is oriented away from the bulky trifluoromethyl group to minimize steric hindrance.
Experimental Protocols
The synthesis and structural characterization of this compound and its derivatives involve a series of well-established laboratory techniques.
Synthesis
A general and scalable approach to trifluoromethyl-substituted cyclopropanes often involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids.
Diagram of Synthetic Pathway:
Caption: General synthetic route to trifluoromethylated cyclopropanes.
A detailed experimental protocol for a similar transformation is described by Ahunovych et al. in "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes." The general procedure involves the treatment of the corresponding carboxylic acid with a deoxyfluorinating agent such as sulfur tetrafluoride (SF₄).
Experimental Workflow for Deoxyfluorination:
Caption: Experimental workflow for a typical deoxyfluorination reaction.
Structural Characterization
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the proton environment. ¹⁹F NMR is particularly diagnostic for the trifluoromethyl group.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a structure for the title compound is not in the public domain, the Cambridge Crystallographic Data Centre (CCDC) contains data for many closely related trifluoromethyl-substituted cyclopropanes.
Logical Relationship for Structural Determination:
Caption: Logical workflow for confirming the molecular structure.
Conclusion
This compound is a valuable synthon in drug discovery due to its unique structural and electronic properties. The rigid cyclopropane scaffold, combined with the influential trifluoromethyl group, provides a powerful tool for medicinal chemists to modulate the pharmacological profiles of lead compounds. The data and protocols summarized in this guide offer a foundational understanding for researchers working with this important molecule. Further experimental work, particularly single-crystal X-ray diffraction of the title compound, would be invaluable in providing a more detailed and accurate picture of its solid-state conformation and intermolecular interactions.
Spectroscopic and Synthetic Profile of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the spectroscopic data, synthesis, and key applications of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This valuable building block, identified by its CAS number 277756-46-4, is increasingly utilized in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Spectroscopic Data
A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and quality control in research and development. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide detailed information about the chemical environment of each nucleus.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Cyclopropyl-H | 1.45-1.55 | m | |
| Cyclopropyl-H | 1.70-1.80 | m |
| ¹³C NMR | Chemical Shift (δ) ppm |
| CH₂ | 19.5 |
| C-COOH | 32.0 (q, J = 33 Hz) |
| CF₃ | 124.0 (q, J = 280 Hz) |
| COOH | 175.0 |
| ¹⁹F NMR | Chemical Shift (δ) ppm |
| CF₃ | -70.0 |
Note: NMR data is based on spectra available in the supporting information of "General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes" published in the Journal of Organic Chemistry.[1][2][3]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| 1710 (strong) | C=O stretch (Carboxylic acid) |
| 1100-1350 (strong) | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 154.09 g/mol ), the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment |
| 154 | [M]⁺ |
| 135 | [M - F]⁺ |
| 109 | [M - COOH]⁺ |
| 85 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following provides a general overview of the experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common synthetic route to this compound involves the deoxyfluorination of a corresponding cyclopropane carboxylic acid derivative.[1][2][3]
Diagram of Synthetic Pathway:
Caption: Synthetic route to the target compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using the KBr pellet technique or as a thin film.
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for synthesis and analysis.
References
The Trifluoromethylcyclopropane Moiety: A Technical Guide to its Biological Significance in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethylcyclopropane (TFMCp) group has emerged as a compelling bioisostere, particularly for the commonly employed tert-butyl and isopropyl groups. This in-depth technical guide explores the biological significance of the TFMCp moiety, providing a comprehensive overview of its impact on drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties and Bioisosterism
The TFMCp group is often utilized as a bioisosteric replacement for lipophilic aliphatic groups to enhance a compound's metabolic stability and fine-tune its electronic properties.[1] The unique combination of the rigid cyclopropyl scaffold and the strongly electron-withdrawing trifluoromethyl group imparts a distinct set of physicochemical characteristics.
Lipophilicity and Acidity
The introduction of a TFMCp moiety can significantly alter the lipophilicity (LogP) and acidity (pKa) of a molecule. While the trifluoromethyl group itself is lipophilic, the overall effect of the TFMCp group on LogP can be nuanced, sometimes leading to a decrease in lipophilicity compared to its non-fluorinated cyclopropyl analog due to the polar nature of the C-F bonds.[2]
The strong inductive effect of the trifluoromethyl group invariably increases the acidity of nearby functional groups. For instance, replacing a tert-butyl group with a TFMCp group in carboxylic acids and amines leads to a notable decrease in pKa, indicating increased acidity.[3]
Table 1: Comparative Physicochemical Properties of tert-Butyl and Trifluoromethylcyclopropane Analogs [3]
| Property | tert-Butyl Analog | Trifluoromethylcyclopropane Analog | Change |
| pKa (Carboxylic Acid) | 4.79 | 2.99 | -1.80 |
| pKa (Amine HCl) | 10.69 | 4.06 | -6.63 |
| Calculated LogP (Benzene derivative) | 4.5 | 4.8 | +0.3 |
| Aqueous Solubility (Pivhydrazine analog, µM) | ≥400 | 371 | Slight Decrease |
Bioisosteric Relationships
The TFMCp group serves as a valuable bioisostere for several common chemical motifs in drug discovery. Understanding these relationships is crucial for rational drug design.
Caption: Bioisosteric replacement of common alkyl groups with the TFMCp moiety.
Impact on Metabolic Stability
A primary driver for the incorporation of the TFMCp moiety is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[4]
By replacing a metabolically labile group, such as a methyl or tert-butyl group, with a TFMCp moiety, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1]
Table 2: In Vitro and In Vivo Metabolic Stability of Matched Molecular Pairs [1]
| Compound Pair | Moiety | In Vitro t½ (min, Rat Liver Microsomes) | In Vivo Clearance (mL/min/kg, Rat) |
| Pair 1 | tert-Butyl | 15 | 50 |
| TFMCp | > 120 | 10 | |
| Pair 2 | tert-Butyl | 25 | 40 |
| TFMCp | > 120 | 8 |
The data clearly demonstrates a significant improvement in both in vitro and in vivo metabolic stability when a tert-butyl group is replaced by a TFMCp group.
Metabolic Pathway Modulation
The introduction of a TFMCp group can effectively block specific metabolic pathways, redirecting metabolism to other parts of the molecule or slowing it down altogether.
Caption: Metabolic blocking effect of the TFMCp group compared to a metabolically labile methyl group.
Protein-Ligand Interactions
The electronic properties of the TFMCp group can influence how a drug molecule interacts with its biological target. The electron-withdrawing nature of the trifluoromethyl group can alter the charge distribution of the molecule, potentially leading to stronger or more specific binding interactions with the protein target.[5] These interactions can include dipole-dipole, ion-dipole, and hydrogen bonding.
Case Study: TAS-102 (Trifluridine/Tipiracil)
A prominent example of a drug containing a trifluoromethyl group is trifluridine (FTD), a component of the anticancer agent TAS-102.[3][6][7][8][9] While not a TFMCp, the trifluoromethyl group is central to its mechanism of action. FTD is a thymidine-based nucleoside analog that, after phosphorylation, is incorporated into DNA. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring is crucial for its cytotoxic effect.
Signaling Pathway of Trifluridine (FTD)
The primary mechanism of action of FTD is the disruption of DNA synthesis and function.
Caption: Simplified signaling pathway of trifluridine (FTD) leading to cancer cell death.
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is fundamental for assessing the metabolic stability of a compound in the early stages of drug discovery.[4]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound and positive control (e.g., testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Caption: Experimental workflow for an in vitro microsomal stability assay.
Determination of Protein-Ligand Binding Affinity using Differential Scanning Fluorimetry (DSF)
DSF is a technique used to measure the thermal stability of a protein and can be used to determine the binding affinity of a ligand.
Objective: To determine the dissociation constant (Kd) of a ligand for a target protein.
Materials:
-
Purified target protein
-
Ligand of interest
-
Fluorescent dye (e.g., SYPRO Orange)
-
Appropriate buffer
-
qPCR instrument with thermal ramping capability
Procedure:
-
Sample Preparation:
-
Prepare a master mix containing the protein and fluorescent dye in the appropriate buffer.
-
Prepare a serial dilution of the ligand.
-
In a qPCR plate, mix the protein/dye master mix with each ligand concentration. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Program the instrument to slowly increase the temperature (e.g., 1°C/minute) while monitoring the fluorescence of the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each ligand concentration.
-
Determine the melting temperature (Tm), the midpoint of the unfolding transition, for each curve.
-
Plot the change in Tm (ΔTm) as a function of ligand concentration.
-
Fit the data to a suitable binding model to calculate the dissociation constant (Kd).
-
Drug Discovery Workflow: Incorporating the TFMCp Moiety
The decision to incorporate a TFMCp moiety is a strategic one made during the hit-to-lead and lead optimization phases of drug discovery.
Caption: A simplified drug discovery workflow highlighting the decision point for incorporating a TFMCp moiety.
Conclusion
The trifluoromethylcyclopropane moiety is a valuable tool in the medicinal chemist's armamentarium. Its ability to act as a metabolically stable bioisostere for common lipophilic groups, coupled with its distinct electronic properties, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable researchers and drug development professionals to effectively leverage the biological significance of the TFMCp group in the design of next-generation therapeutics.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: A Bioisosteric Strategy for Enhanced Drug-Like Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This technical guide focuses on the application of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid as a bioisostere for the ubiquitous tert-butyl group. The introduction of the trifluoromethylcyclopropyl moiety has emerged as a key strategy to mitigate metabolic liabilities associated with the tert-butyl group, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and maintained or even enhanced biological activity. This document provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of this important building block, supported by detailed experimental protocols and comparative data.
Introduction: The Challenge of the Tert-Butyl Group and the Bioisosteric Solution
The tert-butyl group is a common substituent in bioactive molecules, valued for its steric bulk and lipophilicity, which can contribute to potent target engagement. However, its susceptibility to oxidative metabolism, primarily through cytochrome P450 (CYP) enzymes, can lead to rapid clearance, short half-life, and the formation of potentially reactive metabolites. This metabolic instability presents a significant hurdle in drug development.[1]
The 1-(trifluoromethyl)cyclopropyl group has been identified as a metabolically robust bioisostere of the tert-butyl group.[1] By replacing the nine C-H bonds of the tert-butyl group with the more stable C-F and cyclopropyl C-C bonds, this bioisostere effectively blocks oxidative metabolism at that position.[2] This guide will delve into the quantitative comparison of these two groups and provide the necessary technical information for its application in drug design.
Physicochemical Properties: A Quantitative Comparison
The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the original group while offering distinct advantages. The 1-(trifluoromethyl)cyclopropyl group exhibits a compelling profile in this regard.
| Property | Tert-Butyl Group | 1-(Trifluoromethyl)cyclopropyl Group | Reference(s) |
| Molecular Weight ( g/mol ) | 57.12 | 111.06 | N/A |
| Steric Volume (ų) | ~150 | ~155 | [3] |
| Lipophilicity (Calculated LogP) | ~2.5 | ~2.0 - 2.5 | [4] |
| Acidity of Corresponding Carboxylic Acid (pKa) | ~4.79 (Pivalic acid) | ~2.99 | [3] |
Key Insights:
-
Steric Hindrance: The steric volume of the 1-(trifluoromethyl)cyclopropyl group is comparable to that of the tert-butyl group, suggesting it can occupy similar binding pockets in target proteins.[3]
-
Lipophilicity: The calculated lipophilicity is in a similar range, indicating that this bioisosteric replacement is unlikely to dramatically alter the overall solubility and permeability profile of a molecule in an unfavorable way.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the corresponding carboxylic acid by approximately 2 pKa units compared to pivalic acid.[3] This can have profound effects on the ionization state of the molecule at physiological pH, influencing its interactions with targets and its pharmacokinetic properties.
Synthesis of this compound
A general and scalable approach for the synthesis of trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of the corresponding cyclopropane carboxylic acids using sulfur tetrafluoride (SF₄).[4][5][6]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Deoxyfluorination of Cyclopropane-1,1-dicarboxylic Acid
Disclaimer: This protocol involves the use of hazardous materials, including sulfur tetrafluoride and hydrogen fluoride. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Sulfur tetrafluoride (SF₄)
-
Anhydrous hydrogen fluoride (HF)
-
Inert solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
Apparatus for handling corrosive gases
Procedure:
-
Reaction Setup: In a suitable pressure reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer and a gas inlet/outlet, place a solution of cyclopropane-1,1-dicarboxylic acid in an inert solvent.
-
Cooling: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reagents: Carefully condense anhydrous hydrogen fluoride into the reactor, followed by the controlled addition of sulfur tetrafluoride gas. The molar ratio of reagents should be optimized based on the scale of the reaction.[4][5]
-
Reaction: Seal the reactor and allow it to warm to room temperature. The reaction is then typically heated to a specific temperature (e.g., 60 °C) and stirred for a set period (e.g., 24-72 hours) to ensure complete conversion.[4][5]
-
Work-up: After cooling the reactor back to a low temperature, carefully vent the excess SF₄ and HF into a scrubbing solution (e.g., aqueous potassium hydroxide).
-
Quenching: Slowly and cautiously pour the reaction mixture onto crushed ice or a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to quench any remaining reactive species.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to obtain the final product of high purity.
Biological Evaluation: Assessing the Bioisosteric Advantage
The primary motivation for replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group is to enhance metabolic stability. This is typically assessed using in vitro and in vivo methods.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[7][8][9]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocol: In Vitro Microsomal Stability Assay
Materials:
-
Test compounds (both tert-butyl and 1-(trifluoromethyl)cyclopropyl analogues)
-
Liver microsomes (from relevant species, e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37 °C)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes to the desired protein concentration in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes and the test compound. Pre-incubate the mixture at 37 °C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the assay conditions.
Case Study: Intermediate for Bombesin Receptor Subtype-3 (BRS-3) Agonist
This compound is a key intermediate in the synthesis of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), which is a target for the treatment of obesity.[10] The incorporation of the trifluoromethylcyclopropyl moiety in such compounds is a strategic choice to enhance metabolic stability and overall drug-like properties.
Additional Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: This method directly measures the partitioning of a compound between n-octanol and water.[11]
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this solution to a mixture of pre-saturated n-octanol and water in a flask.
-
Shake the flask vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Determination of pKa by Potentiometric Titration
Principle: This method involves titrating a solution of the acidic compound with a standard basic solution and monitoring the pH change.[3][12]
Procedure:
-
Dissolve a precise amount of the carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Conclusion
The use of this compound as a bioisostere for the tert-butyl group represents a valuable and proven strategy in medicinal chemistry. Its ability to confer enhanced metabolic stability while preserving or even improving biological activity makes it an attractive building block for the optimization of drug candidates. This technical guide has provided a comprehensive overview of its properties, synthesis, and evaluation, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this powerful tool in their programs. The provided experimental protocols offer a starting point for the practical implementation of these concepts in the laboratory. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of bioisosteric replacements like the 1-(trifluoromethyl)cyclopropyl group will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on trifluoromethyl-substituted cyclopropanes
An In-depth Technical Guide to Trifluoromethyl-Substituted Cyclopropanes for Researchers, Scientists, and Drug Development Professionals.
Introduction
Trifluoromethyl-substituted cyclopropanes (CF₃-CPAs) have emerged as crucial structural motifs in medicinal chemistry, materials science, and agricultural chemistry.[1][2] They uniquely combine the conformational rigidity of the cyclopropane ring with the beneficial properties conferred by the trifluoromethyl group.[3] The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[4][5] As a result, CF₃-CPAs are often used as bioisosteres for labile groups like tert-butyl, aiming to enhance the bioavailability and metabolic stability of drug candidates.[6] The strategic placement of fluorinated moieties within cyclopropyl rings can lead to synergistic effects on biological activity.[7] This guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted cyclopropanes.
Synthetic Methodologies
The synthesis of trifluoromethyl-substituted cyclopropanes has been a subject of intense research, leading to the development of several effective methods. These can be broadly categorized into carbene-based reactions, deoxyfluorination, and radical approaches.
Carbene-Based Cyclopropanation
The addition of a trifluoromethylcarbene to an olefin is a direct and widely used strategy for constructing the CF₃-cyclopropane ring system.[1][2][3]
-
Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on rhodium and copper, are effective in catalyzing the cyclopropanation of alkenes with trifluorodiazoalkanes like 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂).[1][2] Dirhodium complexes, for instance, have been shown to catalyze the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity.[8] Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has also been developed, yielding versatile trifluoromethyl-cyclopropylboronates.[4][5]
-
Biocatalysis: Engineered heme proteins, such as myoglobin and protoglobin, have been successfully employed as catalysts for the asymmetric cyclopropanation of olefins with CF₃CHN₂.[3][6] These biocatalytic systems can achieve exceptional levels of diastereo- and enantioselectivity, providing access to both enantiomers of the target products by using protein variants with complementary stereoselectivity.[3] Notably, engineered protoglobins have been used for the challenging diastereo- and enantioselective synthesis of cis-trifluoromethyl-substituted cyclopropanes.[6]
Deoxyfluorination of Cyclopropanecarboxylic Acids
A general and scalable approach to trifluoromethyl-substituted cyclopropanes involves the deoxyfluorination of readily available cyclopropanecarboxylic acids or their salts using sulfur tetrafluoride (SF₄).[9] This method is applicable to a wide range of substrates, including those with aliphatic, aromatic, and heteroaromatic substituents, and can be performed on a multigram scale.[9] For substrates sensitive to acidic conditions, such as those containing a pyridine ring, the use of their potassium salts is crucial to obtaining the desired products.[9]
Radical 1-(Trifluoromethyl)cyclopropanation
A photocatalytic approach has been developed for the generation of 1-(trifluoromethyl)cyclopropyl radicals from a benchtop-stable sulfonium salt.[10][11] Under mild photochemical conditions, these radicals can be used to incorporate the trifluoromethylcyclopropyl moiety into (hetero)arenes and silyl enol ethers.[10][11] This method features a broad substrate scope and high functional group compatibility.[10]
Other Synthetic Approaches
Other notable methods for the synthesis of trifluoromethyl-substituted cyclopropanes include:
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a nucleophile with a trifluoromethyl-substituted alkene followed by intramolecular cyclization.[12]
-
Reaction of 2-bromo-3,3,3-trifluoropropene with active methylenes: This method provides a convenient and stereoselective route to polyfunctionalized trifluoromethyl-cyclopropanes.[13]
-
[3+2] Cycloaddition-N₂ Extrusion: This sequence involves the cycloaddition of electron-poor alkenes with in situ generated 2,2,2-trifluorodiazoethane, followed by nitrogen extrusion from the intermediate pyrazoline.[14]
Physicochemical Properties
The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of cyclopropane derivatives. A systematic study of a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing CH₂F, CHF₂, and CF₃ substituents has provided valuable quantitative data on their acidity (pKa) and lipophilicity (logP).[15]
| Compound | Substituent | Isomer | pKa | logP |
| Cyclopropanecarboxylic Acids | ||||
| 1 | H | 4.83 | 0.68 | |
| 2a | CH₂F | trans | 4.65 | 0.71 |
| 2b | CH₂F | cis | 4.71 | 0.85 |
| 3a | CHF₂ | trans | 4.49 | 0.98 |
| 3b | CHF₂ | cis | 4.56 | 1.15 |
| 4a | CF₃ | trans | 4.34 | 1.25 |
| 4b | CF₃ | cis | 4.45 | 1.45 |
| Cyclopropylamines | ||||
| 5 | H | 9.01 | 0.89 | |
| 6a | CH₂F | trans | 8.64 | 0.92 |
| 6b | CH₂F | cis | 8.82 | 1.06 |
| 7a | CHF₂ | trans | 8.21 | 1.19 |
| 7b | CHF₂ | cis | 8.51 | 1.36 |
| 8a | CF₃ | trans | 7.72 | 1.46 |
| 8b | CF₃ | cis | 8.16 | 1.66 |
Data sourced from a study on fluoroalkyl-substituted cyclopropane derivatives.[15]
Key Experimental Protocols
Biocatalytic Synthesis of trans-1-Trifluoromethyl-2-arylcyclopropanes[3]
Materials:
-
Engineered myoglobin catalyst expressed in E. coli cells.
-
Vinylarene substrate (e.g., styrene).
-
2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) precursor (e.g., 2,2,2-trifluoroethyl-p-toluenesulfonylhydrazone).
-
Sodium methoxide.
-
Two-compartment setup (e.g., a larger vial containing a smaller vial).
Procedure:
-
In the outer vial of a two-compartment setup, place the CF₃CHN₂ precursor and sodium methoxide in a suitable solvent (e.g., diethylene glycol dimethyl ether). This will generate gaseous CF₃CHN₂ ex situ.
-
In the inner vial, place a suspension of E. coli cells expressing the engineered myoglobin catalyst in a buffer solution containing the vinylarene substrate.
-
Seal the outer vial and allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring.
-
The gaseous CF₃CHN₂ generated in the outer vial diffuses into the inner vial and is consumed by the biocatalyst for the cyclopropanation reaction.
-
After the reaction is complete, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, concentrated, and the product is purified by column chromatography.
Deoxyfluorination of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid with SF₄[9]
Materials:
-
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid.
-
Anhydrous hydrogen fluoride (HF).
-
Sulfur tetrafluoride (SF₄).
-
Hastelloy nickel alloy autoclave.
Procedure:
-
Place 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid (1.00 equiv) in a 280 mL Hastelloy nickel alloy autoclave.
-
Cool the reaction vessel with liquid nitrogen and add anhydrous HF (15.00 equiv).
-
Condense SF₄ (4.00 equiv) into the reaction vessel.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the mixture at 60 °C in an oil bath for 72 hours.
-
After cooling, carefully vent the autoclave and quench the reaction mixture with a cooled aqueous solution of a base (e.g., KOH).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 3-(1-(trifluoromethyl)cyclopropyl)pyridine.
Photocatalytic Radical 1-(Trifluoromethyl)cyclopropanation of (Hetero)arenes[10]
Materials:
-
5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate (sulfonium salt 1).
-
(Hetero)arene substrate.
-
Potassium phosphate (K₃PO₄).
-
Acetonitrile (MeCN).
-
Photoreactor with blue LED strips (λmax ≈ 462 nm).
Procedure:
-
In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the sulfonium salt 1 (1.0 equiv), the desired (hetero)arene substrate (2.0 equiv), and K₃PO₄ (3.0 equiv).
-
Add MeCN to the flask, seal it, and transfer it to the photoreactor.
-
Irradiate the reaction mixture with blue LEDs at a specified intensity (e.g., 50%) for 12 hours.
-
After the reaction, dilute the mixture with dichloromethane (DCM) and purify by silica gel column chromatography.
Visualizations
Caption: Key synthetic routes to trifluoromethyl-substituted cyclopropanes.
Caption: Workflow for myoglobin-catalyzed asymmetric cyclopropanation.
Caption: Proposed mechanism for photocatalytic radical trifluoromethylcyclopropanation.
References
- 1. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This compound is a valuable building block in medicinal chemistry and agrochemical research, primarily utilized as a metabolically stable bioisostere for the tert-butyl group. This guide summarizes its known physicochemical properties, stability profile, and key chemical reactions, including detailed experimental protocols. Visual diagrams of synthetic and reaction workflows are provided to facilitate understanding.
Introduction
This compound is a synthetic carboxylic acid characterized by the presence of a trifluoromethyl group and a cyclopropane ring. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism. The cyclopropane ring introduces conformational rigidity. Consequently, this molecule is of significant interest to researchers in drug discovery and development as a means to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. One notable application is its role as an intermediate in the synthesis of MK-5046, a potent and selective bombesin receptor subtype-3 (BRS-3) agonist that has been investigated for the treatment of obesity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₅H₅F₃O₂ | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| CAS Number | 277756-46-4 | [1][2] |
| Melting Point | 86-90 °C | |
| Boiling Point | 182-184 °C | [1] |
| pKa (Predicted) | 3.03 ± 0.20 | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8°C under inert atmosphere | [1] |
Chemical Stability
While specific quantitative data on the hydrolytic, photolytic, and thermal stability of this compound are not extensively available in the public domain, its chemical stability can be inferred from the known properties of its constituent functional groups.
General Stability: The presence of the trifluoromethyl group generally imparts high chemical and thermal stability to organic molecules.
Hydrolytic Stability: Esters of cyclopropanecarboxylic acids have been shown to exhibit enhanced stability towards both acid- and base-catalyzed hydrolysis compared to non-cyclic analogs. This suggests that the cyclopropane moiety contributes to the overall stability of the molecule in aqueous environments.
Thermal Stability: Computational studies on the thermal degradation of perfluoroalkyl carboxylic acids suggest that the primary decomposition pathway involves the homolytic cleavage of C-C bonds. While specific data for this compound is not available, it is expected to be relatively thermally stable.
Photochemical Stability: Many trifluoromethyl-containing compounds exhibit good photostability. However, the specific UV-Vis absorption profile and quantum yield for photodegradation of this compound have not been reported.
Chemical Reactivity
This compound undergoes reactions typical of a carboxylic acid, as well as reactions involving the cyclopropyl ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be converted to a variety of other functional groups, such as esters, amides, and acid chlorides, using standard synthetic methodologies.
Deoxyfluorination
The carboxylic acid can be converted to the corresponding trifluoromethyl group via deoxyfluorination. A general and scalable method involves the use of sulfur tetrafluoride. This reaction is particularly useful for the synthesis of 1,1-bis(trifluoromethyl)cyclopropane derivatives.
Enantioselective β-C–H Arylation
A significant reaction of this compound is the palladium-catalyzed enantioselective β-C–H arylation. This reaction allows for the introduction of an aryl group at the C2 position of the cyclopropane ring with high enantioselectivity, providing access to chiral building blocks for drug discovery.[3][4]
Experimental Protocols
Synthesis of this compound via Hydrolysis of Ethyl 1-(Trifluoromethyl)cyclopropane-1-carboxylate
Reaction:
Procedure:
-
To a solution of ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) is added sodium hydroxide (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the THF is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 1-2 with cold 1 M hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
Enantioselective β-C–H Arylation of this compound
The following protocol is adapted from the literature for the enantioselective arylation of this compound.[3]
Reaction:
Procedure:
-
To an oven-dried vial is added this compound (0.1 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a chiral monoprotected-N-amino sulfonamide (MPASA) ligand (2 mol%), sodium carbonate (Na₂CO₃, 0.1 mmol, 1.0 eq), and silver carbonate (Ag₂CO₃, 0.1 mmol, 1.0 eq).
-
The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
The aryl iodide (0.2 mmol, 2.0 eq) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) are added via syringe.
-
The reaction mixture is stirred at 70 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-1-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Visual Diagrams
Synthetic Pathway to this compound
References
- 1. researchgate.net [researchgate.net]
- 2. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a white to almost white crystalline powder. Key physical and chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₅H₅F₃O₂ |
| Molecular Weight | 154.09 g/mol |
| Melting Point | 86 °C |
| Boiling Point | 182-184 °C |
| pKa (Predicted) | 3.03 ± 0.20 |
Source: ChemicalBook, 2025[1]
The presence of the highly electronegative trifluoromethyl group significantly influences the compound's properties, particularly its acidity and solubility. The electron-withdrawing nature of the CF₃ group increases the acidity of the carboxylic acid compared to its non-fluorinated analog, cyclopropanecarboxylic acid.
Solubility Profile
Quantitative Data:
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a research gap that presents an opportunity for further investigation.
Qualitative Assessment and Expected Solubility:
Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a nonpolar trifluoromethylcyclopropyl group.
-
Polar Solvents: The carboxylic acid moiety suggests that the compound will exhibit solubility in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. Therefore, good solubility is expected in solvents such as:
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
-
Nonpolar Solvents: The presence of the fluorinated alkyl group may impart some solubility in less polar solvents. However, the dominant polar carboxylic acid group is likely to limit its solubility in highly nonpolar solvents. Moderate to low solubility would be expected in:
-
Dichloromethane
-
Chloroform
-
Toluene
Very poor solubility is anticipated in aliphatic hydrocarbon solvents like:
-
Hexane
-
The trifluoromethyl group itself can influence solubility in unique ways. While fluorine is highly electronegative, the overall trifluoromethyl group is lipophilic, which can enhance solubility in some organic media.[2]
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.
3.1. Equilibrium Solubility Determination: The Saturation Shake-Flask Method
The saturation shake-flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It is a robust and accurate method suitable for generating reliable solubility data.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., PTFE for organic solvents).
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification.
3.2. Kinetic Solubility Assays for High-Throughput Screening
For earlier stages of research where a rapid assessment of solubility is needed, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
A. Nephelometric Method:
This method relies on the detection of light scattering caused by the formation of a precipitate.
Methodology:
-
Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the chosen organic solvent in a multi-well plate.
-
Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation to occur.
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light. The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank.
B. Direct UV/Vis Spectroscopy Method:
This method involves measuring the absorbance of the compound in solution after removal of any precipitate.
Methodology:
-
Solution Preparation: Similar to the nephelometric method, solutions of varying concentrations are prepared in a multi-well plate.
-
Equilibration and Filtration: The plate is incubated to allow for precipitation. The solutions are then filtered to remove any undissolved solid.
-
Measurement: The absorbance of the filtrate is measured using a UV/Vis plate reader at the wavelength of maximum absorbance (λmax) for the compound.
-
Quantification: The concentration is calculated based on a calibration curve. The kinetic solubility is the highest concentration where the measured absorbance corresponds to the nominal concentration.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its chemical structure suggests it will be soluble in polar organic solvents and less soluble in nonpolar media. This technical guide provides researchers with the fundamental knowledge and detailed experimental protocols required to determine the solubility of this compound. The generation of such data will be invaluable for its application in drug discovery, formulation development, and process chemistry. The provided workflow for the shake-flask method offers a standardized approach to obtaining reliable and reproducible equilibrium solubility data.
References
Methodological & Application
Synthesis Protocols for 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. The trifluoromethylcyclopropyl motif is of significant interest in medicinal chemistry as a bioisostere for the tert-butyl group, often improving metabolic stability and pharmacokinetic properties of drug candidates.[1][2]
Introduction
This compound and its derivatives are increasingly utilized in the development of novel therapeutics and agrochemicals. The unique combination of the rigid cyclopropane ring and the electron-withdrawing trifluoromethyl group can profoundly influence the biological activity of a molecule. This guide outlines a reliable two-step synthetic sequence for the preparation of this important intermediate, beginning with the synthesis of an ester precursor followed by its hydrolysis.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the formation of the cyclopropane ring via a cyclopropanation reaction to yield ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate. The second step is the hydrolysis of this ethyl ester to the desired carboxylic acid.
Figure 1: General two-step synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
This protocol describes the synthesis of the ethyl ester precursor via the cyclopropanation of ethyl 2-(trifluoromethyl)acrylate using diazomethane. This reaction should be performed in a well-ventilated fume hood due to the toxic and explosive nature of diazomethane.
Materials:
-
Ethyl 2-(trifluoromethyl)acrylate
-
Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald®)
-
Diethyl ether (anhydrous)
-
Palladium(II) acetate (optional, as catalyst)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-(trifluoromethyl)acrylate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approx. 1.5 eq) to the stirred solution of the acrylate via the dropping funnel over a period of 1-2 hours. The yellow color of diazomethane should disappear upon addition. If the color persists, the addition should be stopped.
-
(Optional) For a catalyzed reaction, a catalytic amount of palladium(II) acetate can be added to the acrylate solution before the addition of diazomethane.
-
After the complete addition of diazomethane, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
The reaction mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactants | Ethyl 2-(trifluoromethyl)acrylate, Diazomethane |
| Solvent | Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-80% |
Table 1: Summary of reaction parameters for the synthesis of ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid using lithium hydroxide.
Materials:
-
Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).
| Parameter | Value |
| Reactant | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
| Reagent | Lithium hydroxide monohydrate |
| Solvent | THF/Water |
| Temperature | Room temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | >90% |
Table 2: Summary of reaction parameters for the hydrolysis of ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Figure 2: Workflow diagram for the synthesis and purification of this compound.
Alternative Synthetic Approaches
While the diazomethane-based cyclopropanation is a common method, researchers should be aware of alternative strategies, particularly those that avoid the hazardous nature of diazomethane. One such alternative is the use of sulfur ylides in a Corey-Chaykovsky reaction with ethyl 2-(trifluoromethyl)acrylate.
Another approach reported in the literature involves the deoxyfluorination of a suitable cyclopropane carboxylic acid precursor using reagents like sulfur tetrafluoride (SF₄). This method is suitable for creating a variety of trifluoromethyl-substituted cyclopropanes from their corresponding carboxylic acids.
Safety Considerations
-
Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware without ground glass joints.
-
Acids and Bases: Strong acids and bases used in the hydrolysis and work-up steps should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
These protocols provide a foundation for the successful synthesis of this compound. As with any chemical synthesis, reaction conditions may require optimization based on the scale of the reaction and the purity of the starting materials.
References
Application Notes: Scalable Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
Application Notes and Protocols for the Stereoselective Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into a cyclopropane ring, a common structural motif in bioactive compounds, it creates a valuable building block for drug discovery. Specifically, 1-(trifluoromethyl)cyclopropane-1-carboxylic acid and its derivatives are of significant interest as they serve as bioisosteres for the tert-butyl group, mitigating undesired C-H bond oxidation.[1] These chiral structures are found in potent biological agents, such as the bombesin receptor subtype-3 agonist MK-5046, which has been investigated for the treatment of obesity.[2] The rigid, three-dimensional nature of the cyclopropane ring, combined with the unique electronic properties of the trifluoromethyl group, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3] Consequently, the development of efficient and highly stereoselective methods for the synthesis of these valuable building blocks is a critical endeavor in pharmaceutical research.
Methodologies for Stereoselective Synthesis
Several strategies have been developed for the stereoselective synthesis of this compound derivatives. These methods primarily rely on asymmetric catalysis and the use of chiral auxiliaries to control the stereochemical outcome of the cyclopropanation reaction. Key approaches include:
-
Enantioselective C-H Arylation: This method involves the desymmetrization of α-fluoroalkyl cyclopropane carboxylic acids through a C-H activation and arylation process.[1] Chiral ligands, such as monoprotected-N-amino sulfonamides (MPASA), are employed to induce enantioselectivity.[1]
-
Asymmetric Cyclopropanation with Diazo Compounds: The reaction of alkenes with 2,2,2-trifluorodiazoethane, catalyzed by chiral transition metal complexes, is a common strategy.[4] Chiral metalloporphyrins, particularly those of iron and ruthenium, have been shown to catalyze this transformation, yielding optically active trifluoromethyl-substituted cyclopropanes.[4]
-
Copper-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates: This approach utilizes the reaction of trans-alkenyl boronates with trifluorodiazoethane in the presence of a copper(I)-bisoxazoline catalyst.[3] This method provides access to versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with a high degree of stereocontrol.[3]
-
Biocatalytic Strategies: Engineered enzymes, such as myoglobin catalysts, can be used for the asymmetric cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane.[4] This biocatalytic approach offers a sustainable and highly selective alternative to traditional metal-based catalysts.[4]
-
Michael Addition and Nucleophilic Cyclization: The synthesis of trifluoromethylated cyclopropanes can also be achieved through a Michael addition-initiated ring closure process.[5] This method can produce highly functionalized cyclopropanes with good to excellent diastereoselectivities.[5]
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the stereoselective synthesis of this compound derivatives, starting from common precursors and proceeding through a key asymmetric cyclopropanation step.
Caption: Generalized workflow for the stereoselective synthesis of the target compounds.
Quantitative Data Summary
The following tables summarize the quantitative data for various stereoselective synthetic methods.
Table 1: Enantioselective β-C–H Arylation of α-CF3 Cyclopropane Carboxylic Acid [1]
| Entry | Aryl Iodide | Yield (%) | ee (%) |
| 1 | Iodobenzene | 54 | 89 |
| 2 | 4-MeO-C6H4I | 45 | 88 |
| 3 | 4-CF3-C6H4I | 36 | 85 |
| 4 | 3-MeO-C6H4I | 58 | 89 |
| 5 | 2-Me-C6H4I | 42 | 87 |
Table 2: Asymmetric Cyclopropanation of Styrenes with 2,2,2-Trifluorodiazoethane [4]
| Entry | Styrene Derivative | Catalyst | Yield (%) | ee (%) | dr (cis:trans) |
| 1 | Styrene | Chiral Iron Porphyrin | - | up to 69 | - |
| 2 | Styrene | Chiral Ruthenium Porphyrin | - | up to 69 | - |
| 3 | Various | Engineered Myoglobin | - | - | Excellent |
Note: Specific yield and diastereomeric ratio data were not fully detailed in the provided abstract for all entries.
Table 3: Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates [3]
| Entry | Alkenyl Boronate | Yield (%) | ee (%) |
| 1 | (E)-Styryl pinacolboronate | - | High |
| 2 | Various 2-substituted | - | High |
Note: Specific yields were not provided in the abstract but the stereocontrol was reported as high.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective β-C–H Arylation of α-CF3 Cyclopropane Carboxylic Acid [1]
-
Reaction Setup: To an oven-dried vial, add α-CF3 cyclopropane carboxylic acid (1.0 equiv), the corresponding aryl iodide (1.5 equiv), chiral monoprotected-N-amino sulfonamide (MPASA) ligand (10 mol %), and a palladium catalyst (e.g., Pd(OAc)2, 5 mol %).
-
Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., K2CO3, 2.0 equiv).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Cyclopropanation of Styrenes with 2,2,2-Trifluorodiazoethane [4]
-
Catalyst Preparation: Prepare the chiral iron or ruthenium porphyrin catalyst according to literature procedures.
-
Reaction Setup: In a glovebox, dissolve the chiral catalyst (1-5 mol %) and the styrene derivative (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Addition of Diazo Compound: Slowly add a solution of 2,2,2-trifluorodiazoethane in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up and Purification: Upon completion, quench the reaction and remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the trifluoromethylated cyclopropane.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: General Procedure for Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates [3]
-
Catalyst System Preparation: In a flame-dried Schlenk tube, mix a copper(I) salt (e.g., Cu(OTf)2) and a chiral bisoxazoline ligand in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Reaction Setup: To the prepared catalyst solution, add the (E)-alkenyl boronate (1.0 equiv).
-
Addition of Diazo Compound: Cool the mixture to the desired temperature (e.g., -20 °C) and slowly add a solution of trifluorodiazoethane in the same solvent.
-
Reaction Progression: Allow the reaction to stir at the specified temperature until the starting material is consumed, as monitored by TLC or GC.
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronate.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry, and determine the enantiomeric excess using chiral HPLC.
Conclusion
The stereoselective synthesis of this compound derivatives is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in these application notes provide researchers with a range of powerful tools to access these valuable chiral building blocks. The choice of method will depend on the specific target molecule, desired stereochemistry, and available starting materials. Further optimization of reaction conditions and the development of new catalyst systems will continue to enhance the efficiency and selectivity of these important transformations.
References
- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry. The trifluoromethyl group and the cyclopropane ring impart unique conformational and electronic properties to molecules, often enhancing metabolic stability and binding affinity. The following protocols for amide bond formation and esterification are foundational for the synthesis of novel chemical entities for drug discovery and development.
Amide Bond Formation via Acyl Chloride
Activation of the carboxylic acid to an acyl chloride is a common and effective method for the synthesis of amides, particularly when coupling with less reactive amines. This two-step procedure involves the initial formation of 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride, followed by its reaction with a primary or secondary amine.
Protocol 1.1: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride
This protocol outlines the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride can be used in the next step without further purification.
Protocol 1.2: Amide Coupling with a Primary or Secondary Amine
This protocol describes the reaction of the synthesized acyl chloride with an amine to form the desired amide.
Experimental Protocol:
-
In a separate round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add a solution of 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
| Reagent/Parameter | Condition |
| Acyl Chloride Formation | |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Amide Coupling | |
| Base | Triethylamine (Et₃N) or DIPEA |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
Direct Amide Bond Formation Using Coupling Reagents
For a more direct one-pot synthesis, various coupling reagents can be employed to facilitate amide bond formation without the need to isolate the acyl chloride intermediate. This method is often preferred for its milder reaction conditions and broader substrate scope.
Protocol 2.1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered carboxylic acids and amines.[1][2]
Experimental Protocol:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| HATU | DIPEA | DMF or DCM | Room Temp. | 4-24 h | Good to Excellent |
| EDC/HOBt | DIPEA | DCM | Room Temp. | 12-24 h | Good |
| DCC/DMAP | - | DCM | Room Temp. | 12-24 h | Moderate to Good |
Esterification Reactions
Ester derivatives of this compound can be synthesized through several methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.
Protocol 3.1: Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective method, particularly for simple primary and secondary alcohols.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by distillation or column chromatography.
Protocol 3.2: Esterification via Acyl Chloride
For more sensitive or precious alcohols, or when milder conditions are required, the reaction of the pre-formed acyl chloride with the alcohol is a reliable method.
Experimental Protocol:
-
Prepare 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride as described in Protocol 1.1.
-
In a separate flask under an inert atmosphere, dissolve the alcohol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by column chromatography or distillation.
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time |
| Fischer Esterification | Conc. H₂SO₄ (cat.) | Excess Alcohol | Reflux | 4-24 h |
| Via Acyl Chloride | Pyridine or Et₃N | Anhydrous DCM | 0 °C to Room Temp. | 1-6 h |
Experimental Workflows
Caption: Derivatization workflows for this compound.
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a valuable building block in modern medicinal chemistry. Its rigid cyclopropane scaffold, combined with the electron-withdrawing trifluoromethyl group, offers a unique combination of properties that can be exploited to enhance the pharmacological profile of drug candidates. This document provides an overview of its applications, relevant biological data for its derivatives, and detailed experimental protocols for their synthesis and evaluation.
The primary application of the 1-(trifluoromethyl)cyclopropyl group is as a bioisostere for the tert-butyl group. This substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design.[1] A notable example of its application is in the synthesis of MK-5046, a potent and selective agonist of the bombesin receptor subtype-3 (BRS-3), which has been investigated for the treatment of obesity.[2][3]
Key Applications
-
Bioisosterism: The 1-(trifluoromethyl)cyclopropyl moiety serves as a metabolically stable replacement for the tert-butyl group, mitigating unwanted C-H bond oxidation.[1]
-
Metabolic Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting metabolic diseases, such as the BRS-3 agonist MK-5046 for obesity.[2][3]
-
Conformational Rigidity: The cyclopropane ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.
Data Presentation: Biological Activity of 1-(Trifluoromethyl)cyclopropane-1-carboxamide Derivatives
The following table summarizes the in vitro activity of a series of BRS-3 agonists, including MK-5046, which incorporate the 1-(trifluoromethyl)cyclopropane-1-carboxamide core. The data highlights the structure-activity relationship (SAR) of these compounds.
| Compound ID | Structure | hBRS-3 EC50 (nM) | hBRS-3 Ki (nM) |
| MK-5046 (22) | N-((S)-1-(4-carbamimidoylphenyl)-2-((S)-3-(tert-butyl)-1-(2,4-difluorobenzyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)ethyl)-1-(trifluoromethyl)cyclopropane-1-carboxamide | 47 ± 4 | 2.9 |
| 3 | 66 ± 16 | ND | |
| 7 | 130 ± 20 | 120 | |
| 14 | 32 ± 10 | 31 |
Data extracted from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity".[2] EC50 and Ki values are for the human BRS-3 receptor. ND = Not Determined.
Signaling Pathways and Experimental Workflows
Bombesin Receptor Subtype-3 (BRS-3) Signaling Pathway
BRS-3 is a Gq-protein coupled receptor.[4] Agonist binding, such as by MK-5046, initiates a signaling cascade that plays a role in energy homeostasis.[2] The activation of BRS-3 stimulates phospholipase C, leading to downstream effects that include the activation of the MAPK pathway and transactivation of the epidermal growth factor receptor (EGFR).
Caption: BRS-3 agonist-induced signaling cascade.
General Experimental Workflow: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide Derivatives
The synthesis of carboxamide derivatives from this compound typically involves an amide coupling reaction with a suitable amine.
Caption: Workflow for amide derivative synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-1-(trifluoromethyl)cyclopropane-1-carboxamides
This protocol describes a general method for the amide coupling of this compound with an aromatic amine.
Materials:
-
This compound
-
Aryl amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the aryl amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-(trifluoromethyl)cyclopropane-1-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general procedure to assess the metabolic stability of a compound containing the this compound moiety.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of this compound derivatives against cyclooxygenase (COX) enzymes.
Materials:
-
Test compound
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Heme cofactor
-
A suitable detection system (e.g., an ELISA kit for prostaglandin E₂ quantification)
-
Control inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2)
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or vehicle control to the appropriate wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable quenching agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of prostaglandin E₂ produced using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a valuable building block in modern agrochemical synthesis. The incorporation of the trifluoromethylcyclopropyl moiety into molecules can significantly enhance their metabolic stability, binding affinity to target enzymes, and overall pesticidal efficacy. This document provides detailed application notes on the use of this compound in the synthesis of novel agrochemical candidates, with a focus on creating key intermediates for insecticides and fungicides. Experimental protocols and relevant biological context are provided to guide researchers in this field.
The trifluoromethyl group is a well-established bioisostere for other lipophilic groups and can improve the bioavailability and potency of active ingredients.[1] When combined with a cyclopropane ring, it creates a rigid, three-dimensional structure that can confer advantageous properties to the resulting agrochemical.
Key Application: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide
A primary application of this compound in agrochemical synthesis is its conversion to the corresponding primary amide, 1-(trifluoromethyl)cyclopropane-1-carboxamide. This amide is a versatile intermediate that can be further elaborated into a variety of insecticidal and fungicidal scaffolds. The amide functional group can participate in coupling reactions to form more complex molecules, making it a crucial stepping stone in a synthetic pathway.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide
This protocol details the conversion of this compound to 1-(trifluoromethyl)cyclopropane-1-carboxamide via an acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (7 N in methanol)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane (5 mL per gram of carboxylic acid).
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride is obtained as an oil and is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (5 mL per gram of starting carboxylic acid) and cool the solution to 0 °C in an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (2.5 eq) to the cooled solution of the acid chloride. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 1-(trifluoromethyl)cyclopropane-1-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| Acid Chloride Formation | This compound | 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride | >95 (crude) | N/A |
| Amidation | 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride | 1-(Trifluoromethyl)cyclopropane-1-carboxamide | 85-95 | >95 |
Yields and purity are dependent on reaction scale and purification method.
Experimental Workflow Diagram
References
Application Notes and Protocols: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid as a Building Block for Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, offering a unique combination of a trifluoromethyl group and a strained cyclopropane ring. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the cyclopropane scaffold introduces conformational rigidity, which can lead to improved potency and selectivity.[1] This document provides detailed protocols for the synthesis of novel pyrazole and 1,3,4-oxadiazole heterocycles using this compound as a key starting material. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including anticancer and antimicrobial agents.[2][3][4]
Synthesis of Novel Heterocycles
The following sections detail the synthesis of target pyrazole and 1,3,4-oxadiazole derivatives. The general strategy involves the initial activation of this compound to its more reactive acid chloride, followed by cyclocondensation reactions with appropriate nucleophiles.
I. Synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)-1H-pyrazoles
Pyrazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[5] The synthesis of 3-(1-(trifluoromethyl)cyclopropyl)-1H-pyrazoles can be achieved through the reaction of the corresponding β-diketone with hydrazine derivatives. The required β-diketone can be synthesized from 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride.
Experimental Workflow:
Caption: Synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)-1H-pyrazoles.
A. Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonyl chloride
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride, which can be used in the next step without further purification.
B. Synthesis of 1-(1-(Trifluoromethyl)cyclopropyl)butane-1,3-dione
Protocol:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol (15 mL/mmol), add dry acetone (2.0 eq) dropwise at 0 °C.
-
To this mixture, add a solution of 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (5 mL/mmol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with ice-cold dilute hydrochloric acid (1 M) until the pH is ~5.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-diketone.
C. Synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)-1-phenyl-1H-pyrazole
Protocol:
-
To a solution of 1-(1-(trifluoromethyl)cyclopropyl)butane-1,3-dione (1.0 eq) in glacial acetic acid (10 mL/mmol), add phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the target pyrazole.
Quantitative Data for Pyrazole Synthesis:
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 1 | 1-(CF₃)cyclopropane-1-COOH | Oxalyl chloride, DMF | >95 (crude) | - | - |
| 2 | 1 | Acetone, NaOEt | 65-75 | Oil | 1.2-1.4 (m, 4H), 2.2 (s, 3H), 5.9 (s, 1H) |
| 3 | 2 | Phenylhydrazine | 70-80 | 88-90 | 1.3-1.5 (m, 4H), 2.3 (s, 3H), 6.4 (s, 1H), 7.2-7.5 (m, 5H) |
II. Synthesis of 2-Amino-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazoles
1,3,4-Oxadiazoles are another important class of heterocycles known for their diverse biological activities, including anticancer properties.[2][6] A common route to 2-amino-1,3,4-oxadiazoles involves the cyclization of an acylthiosemicarbazide intermediate.
Experimental Workflow:
Caption: Synthesis of 2-Amino-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazole.
A. Synthesis of 1-((1-(Trifluoromethyl)cyclopropyl)carbonyl)thiosemicarbazide
Protocol:
-
To a stirred suspension of thiosemicarbazide (1.1 eq) in acetone (15 mL/mmol) at room temperature, add a solution of 1-(trifluoromethyl)cyclopropane-1-carbonyl chloride (1.0 eq) in acetone (5 mL/mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain the acylthiosemicarbazide, which can be used in the next step without further purification.
B. Synthesis of 2-Amino-5-(1-(trifluoromethyl)cyclopropyl)-1,3,4-oxadiazole
Protocol (Method A: Using EDC/HOBt):
-
To a solution of 1-((1-(trifluoromethyl)cyclopropyl)carbonyl)thiosemicarbazide (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/mmol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at 80 °C for 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol) to afford the desired 2-amino-1,3,4-oxadiazole.
Protocol (Method B: Using POCl₃):
-
To a flask containing 1-((1-(trifluoromethyl)cyclopropyl)carbonyl)thiosemicarbazide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-1,3,4-oxadiazole.
Quantitative Data for 1,3,4-Oxadiazole Synthesis:
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 4 | 1 | Thiosemicarbazide | 85-95 | 175-177 | 1.2-1.4 (m, 4H), 7.9 (s, 1H), 9.2 (s, 1H), 10.1 (s, 1H) |
| 5 (Method A) | 4 | EDC, HOBt, DIPEA | 50-60 | 210-212 | 1.3-1.5 (m, 4H), 7.5 (s, 2H) |
| 5 (Method B) | 4 | POCl₃ | 70-80 | 211-213 | 1.3-1.5 (m, 4H), 7.5 (s, 2H) |
Biological Context and Potential Signaling Pathways
Heterocycles containing the pyrazole and 1,3,4-oxadiazole scaffolds are known to exhibit a wide range of biological activities, with a significant number of derivatives being investigated as anticancer agents.[2][3][5] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Potential Signaling Pathway Inhibition:
Several key signaling pathways are frequently implicated in cancer progression and are common targets for therapeutic intervention. Pyrazole and oxadiazole derivatives have been reported to inhibit pathways such as:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation and survival.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to cell growth and proliferation.
-
VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
The novel heterocycles synthesized from this compound could potentially inhibit one or more of these pathways, making them interesting candidates for further biological evaluation.
Caption: Potential inhibition of cancer signaling pathways.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel pyrazole and 1,3,4-oxadiazole heterocycles. The protocols outlined in this document provide a clear and reproducible methodology for the preparation of these compounds. Given the established biological importance of these heterocyclic scaffolds, the synthesized derivatives are promising candidates for further investigation in drug discovery programs, particularly in the field of oncology. The unique structural features imparted by the 1-(trifluoromethyl)cyclopropane moiety may lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a highly valuable structural motif in medicinal chemistry. Its unique combination of the conformational rigidity imparted by the cyclopropane ring and the beneficial electronic properties of the trifluoromethyl group makes it an attractive bioisostere for traditionally used groups like tert-butyl.[1][2] Incorporating the TFCp group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2][3]
While various methods exist for the synthesis of trifluoromethyl-substituted cyclopropanes[4][5][6], direct functionalization of readily available starting materials like 1-(trifluoromethyl)cyclopropane-1-carboxylic acid remains a key area of research. Palladium-catalyzed cross-coupling reactions, particularly decarboxylative couplings, represent a powerful strategy for C-C bond formation.[7] This document provides an overview of the current landscape, detailed protocols for related, established reactions, and a prospective protocol for the palladium-catalyzed decarboxylative cross-coupling of this compound, aiming to guide further research and application in drug discovery.
Section 1: Overview of Relevant Methodologies
Direct palladium-catalyzed decarboxylative cross-coupling of this compound is not yet a widely established method in the literature. However, significant progress has been made in two closely related areas:
-
Palladium-Catalyzed C-H Functionalization of Cyclopropane Carboxylic Acids: These reactions utilize the carboxylic acid as a directing group to activate a C-H bond on the cyclopropane ring for coupling with various partners.[8][9][10]
-
Decarboxylative Functionalization of this compound via Other Catalysts: Alternative, non-palladium-based catalytic systems, such as those using iron, have been successfully employed for the decarboxylative coupling of this specific acid.[11]
These established methodologies provide a strong foundation and valuable mechanistic insights for the development of a palladium-catalyzed variant.
Logical Workflow for Method Development
The development of a novel palladium-catalyzed decarboxylative coupling can be approached systematically. The following diagram illustrates the logical flow from existing knowledge to a target protocol.
References
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 11. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Arylation of α-Fluoroalkyl Cyclopropane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The cyclopropane motif is also a valuable bioisostere for gem-dimethyl, isopropyl, or phenyl groups. The combination of these features in chiral α-fluoroalkyl substituted cyclopropanes presents a significant opportunity for the development of novel therapeutics. This document provides detailed protocols and data for the enantioselective β-C–H arylation of α-fluoroalkyl cyclopropane carboxylic acids, a method that enables the efficient synthesis of diverse, enantioenriched small-membered rings with all-carbon quaternary centers.[1][2][3] This transformation is achieved through a palladium-catalyzed C–H activation strategy, utilizing a chiral monoprotected-N-amino sulfonamide (MPASA) ligand to achieve high levels of enantiocontrol.[1][2][3]
Reaction Principle
The core of this methodology is a palladium(II)-catalyzed desymmetrization of a prochiral α-fluoroalkyl cyclopropane carboxylic acid. The reaction proceeds via a C–H activation at one of the two enantiotopic β-methylene groups. The chiral ligand on the palladium catalyst directs this activation to occur enantioselectively, leading to the formation of a chiral palladacycle intermediate. This intermediate then undergoes reaction with an aryl iodide coupling partner to afford the arylated cyclopropane product with high enantiomeric excess.
Data Summary
The following tables summarize the quantitative data for the enantioselective arylation of various α-fluoroalkyl cyclopropane carboxylic acids with a range of aryl iodides.
Table 1: Enantioselective Arylation of α-CF3 Cyclopropane Carboxylic Acid[3]
| Entry | Aryl Iodide | Product | Yield (%) | ee (%) |
| 1 | 4-iodo-N,N-dimethylaniline | 4a | 75 | >99 |
| 2 | 4-iodoanisole | 4b | 82 | 99 |
| 3 | 4-iodotoluene | 4c | 78 | 99 |
| 4 | Iodobenzene | 4d | 71 | 99 |
| 5 | 1-fluoro-4-iodobenzene | 4e | 65 | 99 |
| 6 | 1-chloro-4-iodobenzene | 4f | 68 | 99 |
| 7 | 1-bromo-4-iodobenzene | 4g | 62 | 99 |
| 8 | 1-iodo-4-(trifluoromethyl)benzene | 4h | 41 | 99 |
| 9 | Methyl 4-iodobenzoate | 4i | 55 | >99 |
| 10 | 3-iodoanisole | 4j | 72 | 99 |
| 11 | 1-iodo-3,5-dimethylbenzene | 4k | 65 | 99 |
| 12 | 3-iodobenzonitrile | 4l | 45 | >99 |
| 13 | 2-iodoanisole | 4m | 61 | 98 |
| 14 | 1-iodo-2,4,6-trimethylbenzene | 4n | 52 | 93 |
| 15 | 2-iodonaphthalene | 4o | 69 | 99 |
| 16 | 3-iodopyridine | 4p | 51 | 99 |
| 17 | 2-iodothiophene | 4q | 48 | 98 |
Table 2: Enantioselective Arylation of α-CF2H Cyclopropane Carboxylic Acid
| Entry | Aryl Iodide | Product | Yield (%) | ee (%) |
| 1 | 4-iodoanisole | 8a | 45 | 87 |
| 2 | Iodobenzene | 8b | 46 | 85 |
| 3 | 1-bromo-4-iodobenzene | 8c | 31 | 81 |
| 4 | 3-iodoanisole | 8d | 42 | 86 |
| 5 | 2-iodonaphthalene | 8e | 39 | 83 |
Data for Table 2 is representative of the slightly lower yields and enantioselectivity observed for α-CF2H substrates compared to their α-CF3 counterparts.[1]
Experimental Protocols
General Procedure for the Enantioselective Arylation of α-Fluoroalkyl Cyclopropane Carboxylic Acids
Materials:
-
α-Fluoroalkyl cyclopropane carboxylic acid (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)2 (5 mol %)
-
Chiral MPASA Ligand (10 mol %)
-
Ag2CO3 (2.0 equiv)
-
KHCO3 (1.0 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoroalkyl cyclopropane carboxylic acid (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)2 (0.01 mmol, 5 mol %), chiral MPASA ligand (0.02 mmol, 10 mol %), Ag2CO3 (0.4 mmol, 2.0 equiv), and KHCO3 (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the reaction solvent (e.g., Dichloromethane, 1.0 mL) via syringe.
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS if desired.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired arylated product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the enantioselective arylation of α-fluoroalkyl cyclopropane carboxylic acids.
Logical Relationship of Key Components
Caption: Key components and their roles in the enantioselective arylation reaction.
References
Application Notes and Protocols for 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, a key building block in the synthesis of innovative therapeutic agents. The unique trifluoromethylcyclopropyl moiety offers significant advantages in medicinal chemistry, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.
This guide focuses on two prominent examples of its application: the development of a potent bombesin receptor subtype-3 (BRS-3) agonist for the treatment of obesity and the synthesis of novel leukotriene C4 (LTC4) synthase inhibitors for inflammatory diseases.
Section 1: Synthesis of Bombesin Receptor Subtype-3 (BRS-3) Agonist MK-5046
The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in the regulation of energy metabolism, food intake, and body weight. Agonism of BRS-3 has emerged as a promising strategy for the treatment of obesity. This compound is a crucial intermediate in the synthesis of MK-5046, a potent and selective BRS-3 agonist.
Signaling Pathway of BRS-3
Activation of the Gq-coupled BRS-3 receptor by an agonist like MK-5046 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events are believed to mediate the physiological effects of BRS-3 activation, including effects on appetite and metabolism.
Caption: BRS-3 signaling cascade upon agonist binding.
Experimental Workflow for MK-5046 Synthesis
The synthesis of MK-5046 involves a multi-step process, with a key step being the amide coupling of this compound with a complex amine intermediate.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored solid product. | Presence of unreacted starting materials or solvent residues. | Perform an acid-base extraction to separate the acidic product from neutral impurities. |
| Broad melting point range. | Mixture of product and impurities. | Attempt recrystallization from a suitable solvent system to obtain sharp crystals. |
| Multiple spots on TLC analysis. | Presence of various side-products from the synthesis. | Consider column chromatography for separation of components with different polarities. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Seeding with a pure crystal can also be effective. |
| No crystal formation upon cooling. | Solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor recovery of the product. | The chosen solvent is too good at dissolving the compound even at low temperatures. | Select a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures. Common choices for carboxylic acids include hexane/ethyl acetate or toluene. |
Problem 3: Inefficient Column Chromatography
| Symptom | Possible Cause | Suggested Solution | | Poor separation of the product from impurities (overlapping peaks). | Inappropriate solvent system (eluent). | Optimize the eluent polarity. A gradient elution may be necessary to separate compounds with a wide range of polarities. | | Tailing of the product peak. | Strong interaction of the carboxylic acid with the stationary phase (e.g., silica gel). | Add a small amount of a polar modifier, such as acetic acid or formic acid, to the eluent to reduce tailing. | | Low recovery from the column. | Irreversible adsorption of the product onto the stationary phase. | Use a less active stationary phase or add a competitive binding agent to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are acid-base extraction and recrystallization. For highly impure samples or to separate closely related impurities, column chromatography can also be employed.
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: A solvent system of hexane and ethyl acetate is often effective. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is then added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form. Toluene can also be a suitable solvent for recrystallization.[1]
Q3: How can I remove neutral impurities from my crude this compound?
A3: An acid-base extraction is the ideal method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt, while neutral impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a white to almost white crystalline powder with a melting point in the range of 86-90 °C.[2]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide information about impurities.
Experimental Protocols
Acid-Base Extraction Protocol
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
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Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
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Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean flask.
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Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.
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Washing: Wash the organic layer with brine to remove any residual water-soluble components.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Recrystallization Protocol
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Solvent Selection: Choose a suitable solvent system, such as hexane/ethyl acetate.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent (ethyl acetate) to dissolve the solid with gentle heating.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (hexane) until the solution becomes persistently cloudy. Add a few drops of the more polar solvent to redissolve the cloudiness.
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Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅F₃O₂ |
| Molecular Weight | 154.09 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 86 - 90 °C[2] |
| Boiling Point | 182-184 °C |
Table 2: Purity and Yield Expectations for Purification Methods
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Acid-Base Extraction | 80-95% | >98% | 85-95% |
| Recrystallization | 90-98% | >99% | 70-90% |
| Column Chromatography | <80% | >99% | 50-80% |
Note: These are estimated values and can vary depending on the nature and amount of impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. Our aim is to help improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is also explored for creating advanced polymers with unique properties.
Q2: What are the common synthetic routes to produce this compound?
A2: The most prevalent method is the deoxyfluorination of a cyclopropane carboxylic acid precursor, such as cyclopropane-1,1-dicarboxylic acid or its monopotassium salt, using sulfur tetrafluoride (SF4). Other notable methods include C-H trifluoromethylcyclopropanation and rhodium-catalyzed cyclopropanation reactions.
Q3: What is the most significant challenge in the synthesis of this compound via deoxyfluorination?
A3: A primary challenge is the potential for low yields due to side reactions, the most common of which is decarboxylation of the carboxylic acid starting material under the reaction conditions.[2] This is particularly problematic for labile substrates.
Q4: How can decarboxylation be minimized during the synthesis?
A4: A successful strategy to suppress decarboxylation is to use the potassium salt of the cyclopropane carboxylic acid instead of the free acid.[2][3] The salt is more stable under the reaction conditions, leading to improved yields of the desired trifluoromethylated product.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the deoxyfluorination of cyclopropane-1,1-dicarboxylic acid or its derivatives.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Reagent Inactivity | Ensure that the sulfur tetrafluoride (SF4) is of high purity and handled under anhydrous conditions. Moisture can deactivate the reagent. |
| Insufficient Reaction Temperature or Time | The reaction typically requires elevated temperatures (around 60-75 °C) and prolonged reaction times (12-72 hours). Monitor the reaction progress by 19F NMR or GC-MS to determine the optimal endpoint. |
| Incomplete Conversion of Starting Material | Increase the equivalents of SF4 and hydrogen fluoride (HF) if used as a co-reagent. An excess of the fluorinating agent can drive the reaction to completion. |
| Use of Free Carboxylic Acid | As mentioned in the FAQs, using the free dicarboxylic acid can lead to significant decarboxylation. Convert the starting material to its monopotassium salt before the reaction.[2] |
Problem 2: Significant Formation of Decarboxylated Byproducts
| Possible Cause | Suggested Solution |
| Thermal Instability of the Starting Material | Labile carboxylic acids are prone to decarboxylation at the required reaction temperatures. The use of the corresponding potassium salt significantly enhances thermal stability and minimizes this side reaction.[2] |
| Reaction Conditions Too Harsh | While elevated temperatures are necessary, excessive heat can promote decarboxylation. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
| Incorrect Reagent Stoichiometry | An insufficient amount of SF4 and HF can lead to a higher proportion of decarboxylation. Ensure an adequate excess of the fluorinating reagents.[2] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material and Byproducts | A combination of purification techniques may be necessary. An initial acidic work-up can help remove some impurities. |
| Co-elution of Product and Impurities during Chromatography | Use a suitable solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, column chromatography is the preferred method of purification.[4][5][6] |
| Difficulty in Crystallization | For crystallization, try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar and a non-polar solvent can be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Deoxyfluorination
| Starting Material | Fluorinating System | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Reference |
| Cyclopropane Carboxylic Acids | SF4 / H2O | 60-75 | 12-72 | 60-90 | Effective for many aromatic substrates. | [2] |
| Labile α-Pyridine Acetic Acids | SF4 / HF | 60 | 72 | Low | Significant decarboxylation observed. | [2] |
| Potassium Salt of α-Pyridine Acetic Acids | SF4 / HF | 60 | 72 | 61-82 | Decarboxylation is suppressed, leading to good yields. | [2] |
| Various Cyclopropane Carboxylic Acids | SF4 / HF | 60-75 | 12-72 | 48-86 | General method applicable to a range of substrates. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deoxyfluorination of Cyclopropane-1,1-dicarboxylic Acid Monopotassium Salt
This protocol is a generalized procedure based on the successful synthesis of similar compounds.[2][3]
1. Preparation of Cyclopropane-1,1-dicarboxylic Acid Monopotassium Salt:
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Dissolve cyclopropane-1,1-dicarboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add one equivalent of potassium hydroxide (KOH) dissolved in the same solvent dropwise at room temperature.
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Stir the mixture for 1-2 hours.
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Remove the solvent under reduced pressure to obtain the crude potassium salt. Dry thoroughly under vacuum.
2. Deoxyfluorination:
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In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave), place the dried cyclopropane-1,1-dicarboxylic acid monopotassium salt.
-
Cool the reactor to -78 °C (dry ice/acetone bath).
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Under an inert atmosphere (e.g., nitrogen or argon), condense sulfur tetrafluoride (SF4) (typically 10-15 equivalents) into the reactor.
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Add anhydrous hydrogen fluoride (HF) (typically 40-50 equivalents) to the cooled reactor.
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Seal the reactor and allow it to warm to room temperature, then heat to 60 °C.
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Stir the reaction mixture at 60 °C for 72 hours.
3. Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess SF4.
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Quench the reaction mixture by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Mandatory Visualizations
References
Common side reactions and byproducts in 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes involve the trifluoromethylation of a suitable cyclopropane precursor. A prevalent method is the deoxyfluorination of a cyclopropane-1,1-dicarboxylic acid derivative or a related precursor using sulfur tetrafluoride (SF4) or other fluorinating agents. Another approach involves the cyclopropanation of a trifluoromethyl-containing alkene.
Q2: I am observing significant gas evolution and loss of my starting material. What could be the cause?
A2: Significant gas evolution, likely carbon dioxide (CO2), is a strong indicator of decarboxylation. This is a common side reaction, particularly when using fluorinating agents like sulfur tetrafluoride (SF4) on carboxylic acids, especially if the substrate is thermally labile.
Q3: My product yield is low, and I have isolated byproducts that do not contain the cyclopropane ring. What might be happening?
A3: The presence of acyclic byproducts suggests that cyclopropane ring-opening has occurred. This can be catalyzed by acidic conditions, which are often generated during deoxyfluorination reactions. The strained cyclopropane ring is susceptible to cleavage under strong acidic catalysis.
Q4: How can I minimize the decarboxylation of my starting material?
A4: To suppress decarboxylation, it is often advantageous to use the salt of the carboxylic acid (e.g., potassium or sodium salt) instead of the free acid. This increases the stability of the carboxylate group towards elimination of CO2.
Q5: What reaction conditions can help prevent cyclopropane ring-opening?
A5: Careful control of the reaction temperature and the amount of acid generated is crucial. Using a buffered system or acid scavengers can sometimes mitigate ring-opening. Additionally, employing milder fluorinating agents, if compatible with the substrate, may be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low to no yield of the desired product.
| Potential Cause | Suggested Solution |
| Reagents are inactive or degraded. | Ensure the fluorinating agent (e.g., SF4) is fresh and has been handled under anhydrous conditions. Verify the purity and integrity of the starting cyclopropane precursor. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or NMR to find the optimal temperature for conversion without significant byproduct formation. |
| Insufficient reaction time. | Extend the reaction time and monitor for the consumption of the starting material. Be aware that prolonged reaction times at elevated temperatures can also lead to byproduct formation. |
Problem 2: Significant formation of byproducts.
| Potential Cause | Suggested Solution |
| Decarboxylation of the starting material. | Convert the carboxylic acid to its corresponding salt (e.g., potassium salt) before reacting with the fluorinating agent. This can significantly reduce decarboxylation.[1][2] |
| Cyclopropane ring-opening. | This is often acid-catalyzed. Minimize the concentration of strong acids. Consider using an acid scavenger if compatible with the reaction chemistry. Lowering the reaction temperature may also reduce the rate of ring-opening. |
| Formation of polymeric material. | This can result from side reactions at high temperatures. Ensure efficient stirring and consider using a higher dilution of the reaction mixture. |
Data on Byproduct Formation
While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a qualitative summary of expected outcomes based on general principles.
| Reaction Condition | Starting Material | Expected Product Yield | Major Side Products |
| High Temperature | Free Carboxylic Acid | Low | Decarboxylated byproducts, Ring-opened products |
| Moderate Temperature | Free Carboxylic Acid | Moderate | Decarboxylated byproducts |
| Moderate Temperature | Carboxylate Salt | High | Minimal side products |
| Excess Acid Catalyst | Free Carboxylic Acid | Low | Ring-opened products |
Experimental Protocols
Key Experiment: Deoxyfluorination of 1-Carboxycyclopropane-1-carboxylic acid potassium salt with SF4
Disclaimer: This is a representative protocol adapted from general procedures for deoxyfluorination. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Sulfur tetrafluoride is a toxic and corrosive gas.
Materials:
-
1-Carboxycyclopropane-1-carboxylic acid
-
Potassium hydroxide (KOH)
-
Sulfur tetrafluoride (SF4)
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Anhydrous dichloromethane (DCM)
-
Anhydrous hydrogen fluoride (HF) (use with extreme caution)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
Salt Formation: To a solution of 1-Carboxycyclopropane-1-carboxylic acid in methanol, add one equivalent of potassium hydroxide in methanol. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain the potassium salt as a dry powder.
-
Reaction Setup: In a dry high-pressure reactor, place the dried potassium salt of the cyclopropanedicarboxylic acid.
-
Reagent Addition: Cool the reactor to a low temperature (e.g., -78 °C) and evacuate it. Carefully condense anhydrous hydrogen fluoride (HF) and sulfur tetrafluoride (SF4) into the reactor. The molar ratio of substrate to SF4 and HF should be optimized, but a starting point could be 1:4:2.
-
Reaction: Seal the reactor and allow it to warm to room temperature. Then, heat the reactor to the desired temperature (e.g., 50-100 °C) and stir for the required time (e.g., 12-24 hours). The optimal temperature and time need to be determined experimentally.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess SF4 and HF into a scrubbing solution (e.g., aqueous KOH). Cautiously open the reactor and quench the reaction mixture with ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways showing desired product and major side reactions.
References
Stability of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid under various experimental conditions. While specific quantitative stability data for this compound is not extensively available in public literature, this guide offers insights based on its chemical properties and general principles of organic chemistry, alongside recommended protocols for in-house stability assessment.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
While quantitative data is limited, the presence of the electron-withdrawing trifluoromethyl group is generally expected to enhance the overall stability of the molecule.[1] However, caution is advised during work-up procedures involving acidification, especially at elevated temperatures, as decomposition has been noted as a possibility during the synthesis of related compounds. It is recommended to perform acidification at controlled, low temperatures.
Q2: What is the expected stability of this compound under basic conditions?
The carboxylate salt, formed under basic conditions, is generally expected to be stable. The compound is synthesized via alkaline hydrolysis of the corresponding nitrile, indicating stability of the core structure to basic conditions. However, prolonged exposure to strong bases at high temperatures could potentially lead to unforeseen degradation and should be evaluated for specific applications.
Q3: Can this compound undergo decarboxylation?
Decarboxylation of carboxylic acids can be induced by heat or specific catalytic conditions. While the trifluoromethyl group can influence the electronic properties of the carboxylic acid, the potential for decarboxylation, particularly at elevated temperatures, should not be dismissed. If your experimental protocol involves high temperatures, we recommend analyzing for potential loss of CO2 and the formation of 1-(trifluoromethyl)cyclopropane.
Q4: Is the cyclopropane ring susceptible to opening?
The cyclopropane ring is a strained system and can undergo ring-opening reactions under certain conditions, such as in the presence of strong electrophiles or through radical pathways. However, the presence of the trifluoromethyl and carboxylic acid groups on the same carbon atom may influence the ring's reactivity. For most standard organic synthesis and drug development applications under controlled pH and temperature, the cyclopropane ring is expected to remain intact.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound at room temperature in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or recovery after acidic work-up | Potential degradation under acidic conditions, possibly exacerbated by elevated temperatures. | During extraction or purification, perform acidification at low temperatures (e.g., 0-5 °C). Monitor the reaction by TLC or LC-MS to track the integrity of the compound. |
| Appearance of unexpected byproducts in reactions run at high temperatures | Thermal degradation, potentially via decarboxylation or other rearrangement pathways. | Analyze the byproduct profile using techniques like GC-MS or LC-MS to identify potential degradation products. Consider running the reaction at a lower temperature or for a shorter duration. |
| Inconsistent results in aqueous formulations | Hydrolytic instability under the specific pH and temperature of the formulation. | Conduct a forced degradation study under your specific formulation conditions (pH, temperature, light exposure) to assess the stability and identify any degradants. |
Data Summary
Below is a summary of the available physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C5H5F3O2 | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 86 - 90 °C | [1] |
| Boiling Point | 184 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Experimental Protocols
Given the limited publicly available stability data, we provide the following general protocols for conducting forced degradation studies to assess the stability of this compound in your specific experimental context.
Protocol 1: Stability Assessment in Acidic and Basic Conditions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL (as a control).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C, 60 °C) and protect from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) to determine the remaining percentage of the parent compound and to profile any degradation products.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Incubation: Heat the vial in a calibrated oven at a specified temperature (e.g., 60 °C, 80 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, dissolve the sample in a suitable solvent and analyze by HPLC to quantify the parent compound.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in methanol/water).
-
Exposure: Expose the solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals to assess for photodegradation.
Visualizations
The following diagrams illustrate the general workflow for stability testing and potential degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways.
References
Troubleshooting guide for reactions involving 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that may influence its reactivity?
This compound is a unique building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group significantly enhances both reactivity and stability.[1] This compound serves as a key intermediate in developing drugs for metabolic disorders and is also explored in material science for creating advanced polymers with enhanced thermal and chemical resistance.[1] The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, which can impact reaction conditions, particularly in amide bond formation and esterification. The cyclopropyl ring introduces steric bulk around the carbonyl group, which may necessitate the use of specialized coupling agents or reaction conditions to achieve high yields.
Q2: I am experiencing low yields in my amide coupling reaction with this compound. What are the common causes?
Low yields in amide coupling reactions involving this substrate can often be attributed to several factors:
-
Incomplete activation of the carboxylic acid: The steric hindrance from the cyclopropyl group and the electronic effects of the trifluoromethyl group can make the carboxylic acid challenging to activate.[2]
-
Steric hindrance: The bulky nature of the 1-(trifluoromethyl)cyclopropyl group can impede the approach of the amine nucleophile.[2][3]
-
Side reactions: Under certain conditions, side reactions such as the formation of inactive guanidinium byproducts from uronium-based coupling reagents (e.g., HATU) can occur if the carboxylic acid is not sufficiently pre-activated.[3]
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction outcome.[2]
Q3: What are the recommended coupling reagents for amide bond formation with this sterically hindered carboxylic acid?
For sterically hindered carboxylic acids like this compound, standard coupling reagents may not be sufficient. Consider using more reactive reagents or alternative strategies:
-
Uronium-based reagents: Reagents like HATU, HBTU, and PyBOP are often effective for difficult couplings. Pre-activation of the carboxylic acid before adding the amine is crucial to maximize yield.[2][3]
-
Acyl Fluorides: In-situ formation of the acyl fluoride using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be highly effective for coupling with sterically hindered substrates and electron-deficient amines.[4]
-
Triphosgene: For particularly challenging couplings, triphosgene has been shown to be a superior coupling reagent.[5]
Q4: I am observing an unexpected side product in my reaction. What could it be?
A potential side reaction to consider is decarboxylation. While generally stable, this compound can undergo decarboxylation under certain conditions, particularly with visible-light-driven transformations involving an iron catalyst.[6] If your reaction conditions involve photoredox catalysis or elevated temperatures with certain metals, this pathway might be a source of byproducts.
Q5: What are the best practices for purifying the amide products derived from this carboxylic acid?
Purification of the resulting amides can sometimes be challenging. If standard chromatographic methods lead to reduced yields, consider the following:[7]
-
Recrystallization: This is often a highly effective method for purifying solid amide products. Solvents like ethanol, acetone, or acetonitrile can be good choices.[7]
-
Solid-Phase Extraction (SPE): For smaller scale reactions, SPE cartridges can be used for efficient purification.
-
Aqueous Workup: A standard aqueous workup with acidic and basic washes can help remove unreacted starting materials and coupling agent byproducts.[8]
Troubleshooting Guides
Amide Bond Formation: Low Yield
Esterification: Low Yield or No Reaction
Quantitative Data Summary
The following table provides a general overview of reaction conditions that can be optimized for amide coupling and esterification reactions. Specific yields will be substrate-dependent.
| Reaction | Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Amide Coupling | Coupling Reagent | EDC/HOBt | HATU/DIPEA | TFFH/DIPEA | Increasing reactivity for hindered substrates |
| Temperature | 0 °C | Room Temperature | 50 °C | Increased rate, but potential for side reactions | |
| Solvent | DCM | DMF | NMP | Better solubility for polar substrates | |
| Esterification | Catalyst | H₂SO₄ (cat.) | TsOH (cat.) | None | Acid catalysis is generally required |
| Alcohol | 1.2 eq. | Large Excess (solvent) | 5 eq. | Pushes equilibrium towards product | |
| Water Removal | None | Dean-Stark Trap | Molecular Sieves | Pushes equilibrium towards product |
Note: Bolded conditions are often a good starting point for reactions with this compound.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using Acid Catalysis (Fischer Esterification)
-
Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to reflux. To drive the equilibrium towards the ester product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solid phase synthesis of hydrogen bond surrogate derived α-helices: resolving the case of a difficult amide coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amide Coupling with 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing amide coupling reactions with 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This challenging substrate requires careful consideration of reaction parameters due to the steric hindrance of the cyclopropyl group and the electron-withdrawing nature of the trifluoromethyl moiety.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary causes?
Low yields in amide coupling reactions involving this substrate are common and can typically be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: The steric bulk and electronic properties of this compound can make its activation challenging for standard coupling reagents.
-
Steric Hindrance: The cyclopropane ring, especially with the trifluoromethyl group, presents significant steric bulk, which can impede the approach of the amine nucleophile.
-
Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its lower nucleophilicity will further slow down the reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly impact the reaction outcome.
-
Hydrolysis of Activated Intermediates: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid species, preventing the desired amide formation. It is crucial to use anhydrous solvents and reagents.
Q2: Which coupling reagents are most effective for this compound?
For challenging substrates like this, more potent coupling reagents are generally required. While standard carbodiimides like DCC or EDC can be attempted, uronium or phosphonium-based reagents often provide superior results.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly recommended reagent for difficult couplings as it forms a highly reactive OAt-active ester.[1][2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for sterically hindered substrates.[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an Additive: While less potent than HATU or PyBOP, EDC can be effective when used in conjunction with an activating additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. For electron-deficient anilines, the addition of DMAP (4-Dimethylaminopyridine) can be beneficial.[4][5]
Q3: What are the recommended bases and solvents for this reaction?
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly used and recommended base for these types of couplings. Triethylamine (TEA) can also be used.
-
Solvent: The choice of solvent should be based on the solubility of all reactants. Anhydrous polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) is a very common choice due to its excellent solvating properties.
-
Dichloromethane (DCM) is another good option, especially if the starting materials are sufficiently soluble.
-
Acetonitrile (ACN) can also be an effective solvent.
-
Q4: How can I troubleshoot a sluggish or incomplete reaction?
If your reaction is not proceeding to completion, consider the following troubleshooting steps:
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir together for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate.
-
Increase Reagent Equivalents: Using a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid can help drive the reaction to completion.
-
Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier for sterically hindered substrates. However, monitor the reaction closely for potential side reactions or decomposition.
-
Increase Reaction Time: Due to steric hindrance, these reactions may require longer reaction times than standard amide couplings. Monitor the reaction progress by TLC or LC-MS and allow it to stir overnight if necessary.
-
Consider Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to the corresponding acyl fluoride in situ can be a highly effective strategy.[6]
Q5: Are there any specific side reactions to be aware of with this substrate?
While specific side reactions for this compound are not extensively documented in readily available literature, general side reactions in amide couplings to watch out for include:
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern, especially at elevated temperatures. The use of additives like HOBt or HOAt can help suppress racemization.[3]
-
Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU in excess, there is a possibility of the amine reacting with the coupling reagent to form a guanidinium byproduct.[7] It is generally recommended to add the amine after a pre-activation step.
Data Presentation: Comparison of Coupling Conditions
The following tables summarize typical starting conditions for amide coupling reactions with challenging carboxylic acids. These should be considered as starting points for optimization with this compound.
Table 1: Coupling Reagent Stoichiometry
| Coupling Reagent | Carboxylic Acid (eq.) | Amine (eq.) | Coupling Reagent (eq.) | Base (eq.) | Additive (eq.) |
| HATU | 1.0 | 1.1 - 1.2 | 1.1 - 1.5 | 2.0 - 3.0 (DIPEA) | - |
| PyBOP | 1.0 | 1.1 - 1.2 | 1.1 - 1.5 | 2.0 - 3.0 (DIPEA) | - |
| EDC/HOBt | 1.0 | 1.1 - 1.2 | 1.2 - 1.5 | 2.0 - 3.0 (DIPEA) | 1.2 - 1.5 |
| EDC/DMAP | 1.0 | 1.1 - 1.2 | 1.0 - 1.5 | 3.0 - 5.0 (DIPEA) | 1.0 |
Table 2: General Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF, DCM, or ACN | Ensure solvent is dry to prevent hydrolysis. |
| Temperature | Room Temperature (20-25 °C) to 60 °C | Start at room temperature; gentle heating may be necessary. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. Reactions with hindered substrates may be slow. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture contamination. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.5 M).
-
Add DIPEA (2.0-3.0 eq.) to the solution and stir for 2 minutes.
-
Add HATU (1.1-1.2 eq.) in one portion and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a more economical option and can be effective, particularly with primary and less hindered secondary amines.
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the reaction mixture.
-
Add DIPEA (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general amide coupling workflow and a decision-making process for optimizing your reaction.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. US4683089A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Challenges in the scale-up of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.
Troubleshooting Guides
Synthesis
Question: We are observing low yields during the deoxyfluorination of 1-carboxycyclopropane-1-carboxylic acid with sulfur tetrafluoride (SF₄). What are the potential causes and solutions?
Answer: Low yields in this reaction are often attributed to substrate decomposition or incomplete reaction. Key factors to investigate include:
-
Reaction Conditions: The combination of sulfur tetrafluoride with hydrogen fluoride (HF) can lead to decarboxylation of the starting material.
-
Substrate Stability: The carboxylic acid itself may be labile under the harsh reaction conditions.
Troubleshooting Steps:
-
Use of Carboxylic Acid Salts: Convert the carboxylic acid to its potassium salt before the reaction. The use of the salt can suppress the decarboxylation side reaction.[1][2]
-
Reagent Stoichiometry: Increasing the amount of sulfur tetrafluoride and hydrogen fluoride may help to drive the reaction to completion and minimize decarboxylation.[1]
-
Temperature Control: Carefully control the reaction temperature. While the reaction may require heating (e.g., 60°C), excessive temperatures can promote side reactions.[1]
-
Solvent Purity: Ensure the use of dry, aprotic solvents. The presence of water can react with the fluorinating agent and reduce its effectiveness.
Question: During the synthesis of the precursor, 2-substituted cyclopropyl nitrile, we are experiencing difficulty with the reaction of 2-halopyridine with cyclopropyl nitrile. How can we optimize this step?
Answer: This nucleophilic substitution can be challenging. Optimization should focus on the base and reaction conditions:
-
Base Selection: A strong, non-nucleophilic base is often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been used successfully.
-
Solvent: Anhydrous, non-polar solvents such as toluene are suitable for this reaction.
-
Purification of Intermediate: The resulting nitrile intermediate may be purified by crystallization to remove impurities before proceeding to the hydrolysis step.[1]
Purification
Question: We are struggling with the purification of the final product, this compound, using standard reversed-phase chromatography. The compound elutes very early with poor peak shape. What alternative purification strategies can we employ on a larger scale?
Answer: The high polarity of this compound makes it challenging to retain on traditional C18 stationary phases. The following techniques are more suitable for polar compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, diol, amine) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). This allows for better retention of highly polar analytes.[3][4]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities. For an acidic compound like this, a mixed-mode column with anion-exchange properties would be beneficial, allowing for tunable selectivity by adjusting mobile phase pH and ionic strength.[5]
-
Aqueous Normal-Phase Chromatography: Using an amine-bonded silica column with a water/acetonitrile gradient can be an effective strategy for separating highly polar compounds.[3]
Troubleshooting Steps for Purification:
-
Column Selection: Switch from a standard C18 column to a HILIC or mixed-mode anion-exchange column.
-
Mobile Phase Optimization:
-
For HILIC, start with a high percentage of acetonitrile and a low percentage of aqueous buffer.
-
For mixed-mode chromatography, adjust the pH of the aqueous portion of the mobile phase to control the ionization of the carboxylic acid and the stationary phase.
-
-
Avoid Ion-Pairing Reagents: The use of mixed-mode chromatography can eliminate the need for ion-pairing reagents, which can be problematic in preparative work.[5]
Safety
Question: What are the primary safety concerns when handling trifluoromethylating agents like sulfur tetrafluoride and byproducts such as trifluoroacetic acid on a large scale?
Answer: Both the reagents and potential byproducts in this synthesis are hazardous and require strict safety protocols:
-
Sulfur Tetrafluoride (SF₄): This is a toxic and corrosive gas that requires specialized handling equipment.[6] All reactions should be conducted in a well-ventilated fume hood or a closed system.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[7][8][9][10] It is also harmful to aquatic life.[10]
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can be generated during the reaction.
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (check manufacturer's compatibility), safety goggles, a face shield, and a lab coat. For handling highly hazardous compounds, double gloving may be appropriate.[11]
-
Ventilation: All work must be performed in a certified chemical fume hood.[11]
-
Emergency Procedures:
-
Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with water. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations for hazardous materials.[12]
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: The compound is typically a white to off-white crystalline solid.[13]
Q2: What are the primary applications of this compound?
A2: It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[13] The trifluoromethyl group can enhance the biological activity and metabolic stability of the final products.[13] It is also used in material science for creating advanced polymers with enhanced thermal and chemical resistance.[13]
Q3: Are there more environmentally friendly or "greener" synthesis routes being explored?
A3: Research into biocatalytic methods for the synthesis of trifluoromethyl-substituted cyclopropanes is ongoing. Engineered enzymes have shown the potential to catalyze such reactions under milder conditions, which could lead to more sustainable production methods in the future.
Q4: Can this compound undergo thermal decomposition?
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 277756-46-4 | [13] |
| Molecular Formula | C₅H₅F₃O₂ | [13] |
| Molecular Weight | 154.09 g/mol | [13] |
| Appearance | White to almost white powder/crystal | [13] |
| Melting Point | 86 - 90 °C | [13] |
| Boiling Point | 184 °C | [13] |
| Purity (typical) | ≥ 98% (GC) | [13] |
Table 2: Example Yields for Trifluoromethyl-substituted Cyclopropanes via Deoxyfluorination
| Starting Material Type | Reagent System | Yield Range | Reference(s) |
| α-Pyridine acetic acid salts | SF₄/HF | 61-82% | [1] |
| Aromatic cyclopropane carboxylic acids | SF₄/H₂O | 60-90% | [2] |
| Amino acid derivatives | SF₄/HF | 60-77% | [2] |
Experimental Protocols
Representative Scale-up Synthesis of this compound via Deoxyfluorination of its Potassium Salt
1. Preparation of the Potassium Salt:
-
To a solution of 1-carboxycyclopropane-1-carboxylic acid in water, add a stoichiometric amount of potassium hydroxide (KOH) solution.
-
Stir the mixture until the acid is fully dissolved and neutralized.
-
Remove the water under reduced pressure to obtain the crude potassium salt as a solid. Dry thoroughly.
2. Deoxyfluorination:
-
Caution: This step involves highly toxic and corrosive reagents and must be performed in a suitable reactor within a fume hood by trained personnel with appropriate PPE.
-
Charge a pressure-resistant reactor with the dried potassium salt of 1-carboxycyclopropane-1-carboxylic acid.
-
Cool the reactor and evacuate, then backfill with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous hydrogen fluoride (HF) by condensation at low temperature.
-
Slowly introduce sulfur tetrafluoride (SF₄) gas into the reactor, keeping the temperature controlled.
-
Seal the reactor and heat to the desired temperature (e.g., 60 °C) for the required reaction time (this may be several hours to days).[1]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., ¹⁹F NMR).
3. Work-up and Isolation:
-
After cooling the reactor, carefully vent any excess SF₄ through a scrubbing system.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
4. Purification:
-
The crude product can be purified by crystallization from a suitable solvent system or by preparative chromatography (e.g., HILIC or mixed-mode chromatography as described in the troubleshooting section).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. chemimpex.com [chemimpex.com]
Removal of impurities from 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. The following sections address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two prevalent synthetic routes are the deoxyfluorination of a dicarboxylic acid precursor and the hydrolysis of its corresponding ethyl ester. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the most likely impurities in my sample of this compound?
A2: The nature of impurities is highly dependent on the synthetic route employed.
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Deoxyfluorination Route: The primary impurity is often the unreacted starting material, cyclopropane-1,1-dicarboxylic acid. Side products from incomplete fluorination may also be present.
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Ester Hydrolysis Route: The most common impurity is the starting ester, ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate, resulting from incomplete hydrolysis.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the target compound from its impurities.
-
Gas Chromatography (GC): Particularly useful if the compound or its impurities are volatile. Purity is often reported as >98.0% (GC).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of impurities.
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Melting Point Analysis: A sharp melting point range (e.g., 86-90 °C) is indicative of high purity.[1]
Troubleshooting Guides
Problem 1: Low Yield after Deoxyfluorination
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is stirred vigorously for the recommended time. Monitor the reaction progress using TLC or ¹⁹F NMR to confirm the disappearance of the starting material. |
| Moisture in the Reaction | Deoxyfluorination reagents like sulfur tetrafluoride (SF₄) are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Temperature | The reaction temperature is critical. Ensure the temperature is maintained within the optimal range as specified in the protocol. |
Problem 2: Presence of Starting Material (Cyclopropane-1,1-dicarboxylic acid) after Deoxyfluorination
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent | Use a slight excess of the deoxyfluorinating agent to drive the reaction to completion. |
| Short Reaction Time | Extend the reaction time and monitor for the complete conversion of the starting material. |
| Purification Inefficiency | Optimize the purification method. Recrystallization or column chromatography may be necessary to remove the more polar dicarboxylic acid. |
Problem 3: Incomplete Hydrolysis of Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the saponification to completion. |
| Short Reaction Time or Low Temperature | Increase the reaction time or temperature (heating under reflux is common) to ensure complete hydrolysis.[2][3] Monitor the reaction by TLC or HPLC. |
| Biphasic Reaction Issues | If the ester is not fully soluble in the aqueous base, consider adding a co-solvent like THF or ethanol to improve miscibility. |
Problem 4: Difficulty in Isolating the Product after Hydrolysis
| Possible Cause | Troubleshooting Step |
| Incorrect pH for Extraction | After hydrolysis, the product exists as a carboxylate salt in the basic solution. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~1-2 to protonate the carboxylate, making the carboxylic acid extractable with an organic solvent like diethyl ether or ethyl acetate. |
| Emulsion Formation during Extraction | To break emulsions, add a small amount of brine or allow the mixture to stand for an extended period. |
Data Presentation
| Parameter | Deoxyfluorination Route | Ester Hydrolysis Route |
| Starting Material | Cyclopropane-1,1-dicarboxylic acid | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
| Key Reagents | Sulfur Tetrafluoride (SF₄) or other deoxyfluorinating agents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Common Impurities | Cyclopropane-1,1-dicarboxylic acid | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
| Typical Purity | >95% (after purification) | >98% (after purification) |
| Purification Method | Recrystallization, Column Chromatography | Acid-base extraction, Recrystallization |
Experimental Protocols
Protocol 1: Synthesis via Deoxyfluorination of Cyclopropane-1,1-dicarboxylic acid
This protocol is a general guideline based on the deoxyfluorination of carboxylic acids.
-
Preparation: In a dry reaction vessel under an inert atmosphere, add cyclopropane-1,1-dicarboxylic acid.
-
Reaction: Cool the vessel in an ice bath and slowly add a solution of sulfur tetrafluoride in a suitable solvent.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis via Hydrolysis of Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
This protocol is based on standard ester saponification procedures.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Solvent Removal: After the reaction is complete, remove the ethanol by rotary evaporation.
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Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
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Extraction: Extract the product from the acidic aqueous layer with diethyl ether or ethyl acetate (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via deoxyfluorination.
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Caption: Logical diagram for troubleshooting common impurities based on the synthetic route.
References
Characterization of unexpected products in 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. The following information addresses potential challenges and the formation of unexpected products during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where unexpected products might be observed with this compound?
A1: While this compound is a relatively stable building block, unexpected products can arise in several common reactions, particularly under harsh conditions. The most likely scenarios for byproduct formation include:
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Amide coupling reactions: Especially with sterically hindered or electron-deficient amines.
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Esterification reactions: Particularly when using forcing conditions or with bulky alcohols.
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Reactions involving strong acids or bases: These conditions can potentially lead to the opening of the cyclopropane ring.
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Deoxyfluorination and related reactions: High temperatures and reactive reagents can induce decarboxylation or ring-opening.
Q2: Is the cyclopropane ring in this compound stable to common reaction conditions?
A2: The trifluoromethyl group enhances the stability of the cyclopropane ring.[1] Generally, the ring is stable under standard amide coupling, esterification, and other common synthetic transformations. However, the inherent strain of the three-membered ring means that it can be susceptible to opening under forcing conditions, such as high temperatures or the presence of strong Lewis acids or bases. Radical reactions have also been shown to induce ring-opening in related fluorinated cyclopropane systems.
Q3: Can decarboxylation be a significant side reaction?
A3: Decarboxylation is not a common side reaction under standard conditions for amide coupling or esterification. However, in reactions conducted at elevated temperatures or under harsh acidic conditions, such as some deoxyfluorination protocols, decarboxylation has been observed as a competing pathway, particularly with substrates containing basic nitrogen atoms.[2]
Troubleshooting Guides
Problem 1: Formation of an Unexpected Product with a Higher Molecular Weight in Amide Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry indicates a product with a mass corresponding to the starting carboxylic acid plus the coupling agent or a derivative thereof. | Formation of a stable activated intermediate or side reaction with the coupling agent. For example, with carbodiimide reagents like DCC or EDC, a stable O-acylisourea may form, which in some cases can rearrange. With uronium-based reagents like HBTU, side reactions with the amine can form guanidinium byproducts. | 1. Optimize the order of addition: Add the coupling agent to the carboxylic acid and allow for pre-activation before adding the amine. 2. Choose an alternative coupling reagent: For challenging couplings, consider phosphonium-based reagents (e.g., PyBOP) or acyl fluoride formation. 3. Control the stoichiometry: Use a minimal excess of the coupling agent and base. |
| NMR and MS data are inconsistent with the expected amide but suggest a different isomeric structure. | Ring-opening of the cyclopropane ring. Although less common, nucleophilic attack by the amine or other basic species in the reaction mixture could potentially lead to the opening of the cyclopropane ring, resulting in a linear amide product. | 1. Use milder reaction conditions: Lower the reaction temperature and use a non-nucleophilic base (e.g., DIEA). 2. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Consider a two-step procedure: Convert the carboxylic acid to the corresponding acid chloride under mild conditions and then react it with the amine at low temperature. |
Problem 2: Low Yield and/or Formation of Multiple Byproducts in Esterification Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete conversion to the desired ester, even with extended reaction times. | Steric hindrance: The reaction between the bulky 1-(Trifluoromethyl)cyclopropyl group and a hindered alcohol can be slow. | 1. Use a more reactive derivative: Convert the carboxylic acid to the acid chloride or use a coupling agent to form an activated ester in situ. 2. Increase the reaction temperature: Apply moderate heating, but monitor for potential side reactions. 3. Use a catalyst: For Fischer esterifications, ensure a sufficient amount of a strong acid catalyst is present. |
| Formation of products with altered skeletal structure, as suggested by complex NMR spectra. | Acid-catalyzed ring-opening: Strong acidic conditions, especially at elevated temperatures, may lead to the opening of the cyclopropane ring to form isomeric, unsaturated esters. | 1. Avoid strong, non-volatile acids: Use milder acid catalysts or conditions that do not require strong acids. 2. Employ non-acidic esterification methods: Consider using coupling reagents (e.g., DCC/DMAP) or Mitsunobu conditions for sensitive substrates. |
Experimental Protocols
Protocol 1: Amide Coupling with a Hindered Amine
This protocol is designed to minimize side reactions when coupling this compound with a sterically demanding amine.
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Formation:
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Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the hindered amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.5 eq.) in DCM dropwise.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction with water and perform a standard aqueous workup. Purify the product by column chromatography.
-
Visualizations
Logical Flowchart for Troubleshooting Amide Coupling
Caption: A decision-making flowchart for troubleshooting common issues in amide coupling reactions.
Potential Reaction Pathways
Caption: A diagram illustrating the expected and potential unexpected reaction pathways.
References
Strategies to avoid decarboxylation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this valuable building block while avoiding common experimental pitfalls, particularly decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a versatile synthetic building block widely used in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group on the cyclopropane ring enhances the metabolic stability and can significantly influence the biological activity of target molecules. It is often used as a bioisostere for a tert-butyl group.
Q2: What is decarboxylation and why is it a concern with this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is a significant concern as it leads to the decomposition of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group can facilitate this unwanted side reaction, especially under harsh experimental conditions such as high temperatures or extreme pH.
Q3: What are the primary factors that promote the decarboxylation of this acid?
The main factors that can induce decarboxylation are:
-
Elevated Temperatures: Heating is a common driver for decarboxylation.
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Strongly Acidic or Basic Conditions: Both extremes of pH can catalyze the removal of the carboxyl group.
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Prolonged Reaction Times: Longer exposure to even moderately unfavorable conditions can lead to increased product degradation.
Q4: How can I store this compound to ensure its stability?
For long-term stability, it is recommended to store the compound under an inert atmosphere (such as argon or nitrogen) at room temperature or in a cool, dark place.
Troubleshooting Guide: Avoiding Decarboxylation
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and evidence of decarboxylation (e.g., formation of 1-(trifluoromethyl)cyclopropane). | Reaction temperature is too high. | Maintain a low reaction temperature, ideally at or below room temperature. For reactions requiring heating, use the lowest effective temperature and monitor the reaction progress closely to minimize heating time. |
| Product degradation during work-up. | Acidic or basic conditions in the work-up are causing decarboxylation. | Maintain a neutral pH during aqueous work-up. Use mild acids or bases for pH adjustment if necessary and perform extractions quickly at low temperatures. |
| Inconsistent reaction outcomes. | The free carboxylic acid is susceptible to decarboxylation under the reaction conditions. | Consider converting the carboxylic acid to its corresponding carboxylate salt (e.g., potassium or sodium salt) in situ before proceeding with the reaction. This can enhance thermal stability. |
| Failure to form an amide or ester derivative, with starting material decomposition. | The coupling reagents or conditions are too harsh. | Utilize mild coupling reagents that are effective at low temperatures. For amide formation, consider using EDC or DCC with an additive like HOBt. For esterification, the Steglich esterification conditions (DCC/DMAP) at low temperatures are a good starting point. |
Experimental Protocols
Below are detailed experimental protocols for common reactions involving this compound, designed to minimize decarboxylation.
Protocol 1: Amide Bond Formation using EDC Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)
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N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
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Add the amine (1.1 eq), HOBt (1.2 eq, if used), and DIPEA (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Esterification using Steglich Conditions
This protocol outlines the esterification of this compound with an alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
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Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl solution (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purify the crude product by column chromatography on silica gel to yield the desired ester.
Visualizations
Below are diagrams illustrating the logical workflow for avoiding decarboxylation and the general reaction schemes.
Caption: Workflow for assessing and mitigating the risk of decarboxylation.
Caption: General reaction schemes for stable amide and ester synthesis.
Validation & Comparative
A Comparative Analysis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid and its Non-fluorinated Analog, Cyclopropanecarboxylic Acid
For Immediate Release
This guide provides a detailed comparison of the biological activities of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and its non-fluorinated counterpart, cyclopropanecarboxylic acid. The introduction of a trifluoromethyl (CF₃) group can significantly alter the physicochemical properties and, consequently, the biological activity of a molecule. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and anticipated differences between these two compounds, supported by available data and general principles of medicinal chemistry.
Introduction
Cyclopropane rings are rigid structures that are often incorporated into drug candidates to enhance potency and metabolic stability. Cyclopropanecarboxylic acid serves as a fundamental building block in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals.[1][2] The addition of a trifluoromethyl group, a common strategy in medicinal chemistry, is known to modulate properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological efficacy.[3] this compound is a key intermediate in the development of pharmaceuticals, particularly those targeting metabolic disorders, and in the formulation of agrochemicals where it can improve stability and bioavailability.[3]
Physicochemical and Biological Properties: A Comparative Overview
Direct comparative studies providing quantitative biological data for this compound and cyclopropanecarboxylic acid are not extensively available in public literature. However, based on the well-documented effects of trifluoromethylation, a qualitative and predictive comparison can be made. The trifluoromethyl group is a strong electron-withdrawing group, which is expected to lower the pKa of the carboxylic acid, making the fluorinated analog a stronger acid. Increased lipophilicity is another common outcome of trifluoromethylation, which can enhance cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of the parent molecule.[4]
Derivatives of cyclopropanecarboxylic acid have been investigated for a range of biological activities, including the inhibition of ethylene biosynthesis in plants and as potential anticancer and antimicrobial agents.[5][6][7] It is plausible that the introduction of a trifluoromethyl group could modulate these activities. For instance, enhanced binding affinity due to favorable interactions of the CF₃ group with enzyme active sites could lead to more potent enzyme inhibition.
Table 1: Comparison of Physicochemical and Predicted Biological Properties
| Property | Cyclopropanecarboxylic Acid | This compound | Predicted Impact of Trifluoromethylation |
| Molecular Weight | 86.09 g/mol | 154.09 g/mol | Increased mass |
| pKa | ~4.8 | Predicted to be lower | Increased acidity |
| Lipophilicity (LogP) | ~0.4 | Predicted to be higher | Enhanced membrane permeability |
| Metabolic Stability | Susceptible to metabolism | Predicted to be higher | Increased in vivo half-life |
| Biological Activity | Serves as a scaffold | Used as an intermediate for bioactive compounds | Potential for enhanced potency and efficacy |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to the biological activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound induces cell death, providing a measure of its cytotoxic potential.
Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and cyclopropanecarboxylic acid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo stability.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer.
-
Compound Incubation: Add the test compound (this compound or cyclopropanecarboxylic acid) to the reaction mixture at a final concentration of typically 1 µM.
-
Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
The specific signaling pathways directly modulated by this compound and cyclopropanecarboxylic acid are not well-defined. However, their derivatives have been shown to act as enzyme inhibitors. The following diagrams illustrate a general workflow for screening compounds for enzyme inhibitory activity and a conceptual representation of how trifluoromethylation can enhance this activity.
Figure 1. A generalized workflow for comparing the enzyme inhibitory activity of the two compounds.
Figure 2. Conceptual diagram illustrating the potential enhancement of enzyme binding affinity through trifluoromethylation.
Conclusion
While direct comparative quantitative data on the biological activities of this compound and cyclopropanecarboxylic acid are scarce, the principles of medicinal chemistry strongly suggest that the fluorinated analog will exhibit distinct properties. The introduction of the trifluoromethyl group is anticipated to increase acidity, lipophilicity, and metabolic stability, which in turn is likely to translate into altered and potentially enhanced biological activity, such as increased potency as an enzyme inhibitor or improved efficacy in cell-based assays. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies and elucidate the precise impact of trifluoromethylation on the biological profile of this important chemical scaffold. Further research is warranted to quantitatively assess these predicted differences and to explore the full therapeutic and agrochemical potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and other cyclopropane derivatives in bioassays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Cyclopropane Scaffolds
The cyclopropane ring, a small, strained carbocycle, is a privileged motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. The strategic introduction of a trifluoromethyl (CF3) group can further modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the biological activities of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and other cyclopropane derivatives, supported by experimental data from various bioassays.
Comparative Analysis of Bioactivity
The introduction of a trifluoromethyl group to the cyclopropane scaffold has been shown to significantly influence biological activity across different therapeutic targets. The following tables summarize the quantitative data from bioassays targeting Anaplastic Lymphoma Kinase (ALK), Cyclooxygenase (COX) enzymes, and microbial pathogens.
Anaplastic Lymphoma Kinase (ALK) Inhibition
ALK is a receptor tyrosine kinase implicated in the development of various cancers. The data below showcases the inhibitory activity of cyclopropane derivatives against ALK.
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| (1S,2S)-2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene | ALK | Enzymatic Assay | 0.080 | Crizotinib | 0.0018 |
| 3-cyano-phenyl fragment | ALK | Enzymatic Assay | 51 | - | - |
| 4-trifluoromethylphenoxy-cis-1,2,2-trisubstituted cyclopropane | ALK | Enzymatic Assay | Potent | - | - |
Table 1: Comparative ALK Inhibitory Activity of Cyclopropane Derivatives.[1]
It has been noted that a trifluoromethyl group can be a bioisostere for a cyano group, potentially leading to similar biological activity.[1]
Cyclooxygenase (COX-1 and COX-2) Inhibition
COX enzymes are key players in the inflammatory pathway. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
| Compound | Target | Assay Type | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Hypothetical Trifluoromethylated Analog | COX-1 | Enzymatic Assay | Data Not Available | Data Not Available |
| COX-2 | Enzymatic Assay | Data Not Available | ||
| Non-fluorinated Cyclopropane Derivatives | COX-1 | Enzymatic Assay | Data Not Available | Data Not Available |
| COX-2 | Enzymatic Assay | Data Not Available |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Cyclopropane derivatives have been investigated for their potential as antibacterial and antifungal agents. The proposed mechanism of action for some antifungal cyclopropane derivatives is the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in ergosterol biosynthesis.
| Compound | Microbial Strain | Bioassay Type | MIC (µg/mL) |
| Amide Derivatives of Cyclopropane (F8, F24, F42) | Candida albicans | Broth Microdilution | 16 |
| Dehydrozingerone-based Cyclopropyl Derivative (3c) | Staphylococcus aureus | Broth Microdilution | 62.5 |
| Dehydrozingerone-based Cyclopropyl Derivative (3c) | Bacillus subtilis | Broth Microdilution | 62.5 |
Table 3: Minimum Inhibitory Concentration (MIC) of Cyclopropane Derivatives against Microbial Strains.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the bioassays cited in this guide.
ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A master mix is prepared containing 5x Kinase Assay Buffer, ATP, and a peptide substrate (e.g., TGFBR1 Peptide).
-
Inhibitor Addition : The test compounds (e.g., cyclopropane derivatives) are serially diluted and added to the wells of a microplate.
-
Enzyme Addition : The ALK enzyme is diluted in 1x Kinase Assay Buffer and added to the wells to initiate the reaction. The reaction is incubated at 30°C for 45 minutes.
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 45 minutes.
-
ADP to ATP Conversion and Detection : Kinase Detection Reagent is added to convert the produced ADP to ATP and to generate a luminescent signal via a luciferase reaction. The plate is incubated for another 45 minutes at room temperature.
-
Data Acquisition : Luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.[4][5][6][7][8]
COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes.
-
Reagent Preparation : Prepare solutions of Assay Buffer, Heme, and the test inhibitor.
-
Enzyme Incubation : In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test inhibitor to the designated wells and a solvent control to the 100% initial activity wells. Incubate for 5 minutes at 25°C.
-
Substrate Addition : Add a colorimetric substrate solution to all wells.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Reading : After a 2-minute incubation at 25°C, read the absorbance at 590 nm. The inhibition of COX activity is determined by the reduction in absorbance in the presence of the inhibitor.[9][10]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution : The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : The microbial strain is cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation : The wells of the microtiter plate containing the diluted compound are inoculated with the standardized microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a plate reader.[11][12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the bioassay data. The following diagrams were generated using Graphviz (DOT language).
Caption: Anaplastic Lymphoma Kinase (ALK) signaling cascade.
Caption: Cyclooxygenase (COX) inflammatory pathway.
Caption: Workflow for MIC determination.
Conclusion
The available data suggests that the incorporation of a trifluoromethyl group into the cyclopropane scaffold can be a viable strategy for modulating biological activity. While direct comparative studies are limited, the existing evidence points towards the potential for developing potent and selective inhibitors for various therapeutic targets. Further head-to-head comparative studies of this compound and its non-fluorinated analogs are warranted to fully elucidate the structure-activity relationships and to guide the rational design of future drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Planktonic Aggregation Enhances Antibiotic Tolerance in Non-MDR Acinetobacter baumannii [mdpi.com]
Enhancing Metabolic Stability in Drug Discovery: A Comparative Analysis of the 1-(Trifluoromethyl)cyclopropyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a drug candidate's metabolic stability is a critical hurdle in translating a promising compound into a clinical success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, directly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. One chemical moiety that has gained significant traction for its ability to confer enhanced metabolic stability is the 1-(trifluoromethyl)cyclopropyl group. This guide provides an objective comparison of the metabolic performance of this group against common bioisosteric alternatives, supported by experimental data and detailed methodologies.
The strategic incorporation of the 1-(trifluoromethyl)cyclopropyl moiety into a drug candidate can effectively block sites of oxidative metabolism. The cyclopropyl ring itself is less susceptible to oxidative metabolism compared to larger, more flexible alkyl groups due to its higher C-H bond dissociation energy.[1] The addition of a trifluoromethyl group further enhances this stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] This "metabolic shielding" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of the 1-(trifluoromethyl)cyclopropyl moiety in comparison to its common bioisosteres. The data is a synthesis of findings from various studies on related analogs, highlighting the general trends observed when these moieties are incorporated into drug-like molecules.
| Moiety | Bioisosteric Replacement for | Expected Metabolic Stability | Rationale for Stability | Key Metabolic Pathways | Half-life (t½) in Liver Microsomes | Intrinsic Clearance (CLint) |
| 1-(Trifluoromethyl)cyclopropyl | Isopropyl, tert-Butyl, other small alkyl groups | Very High | High C-H bond energy of the cyclopropyl ring and very high C-F bond energy of the trifluoromethyl group resist CYP450-mediated oxidation.[1][2] | Generally resistant to direct oxidation. Metabolism, if it occurs, is more likely on other parts of the molecule. | Longest | Lowest |
| Cyclopropyl | Isopropyl, Alkene | High | The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by CYP enzymes.[1] | Less prone to oxidation than larger rings or acyclic analogs. N-dealkylation can be a major pathway if attached to an amine.[3] | Long | Low |
| Isopropyl | Cyclopropyl, Ethyl | Moderate to Low | Susceptible to oxidation at the tertiary carbon, a common site for CYP450-mediated hydroxylation. | Hydroxylation at the tertiary carbon, followed by further oxidation. | Shorter | Higher |
| Cyclobutyl | Cyclopropyl | Moderate | More flexible than cyclopropyl, making it a better substrate for CYP enzymes. Ring oxidation is a more prominent metabolic pathway compared to cyclopropyl.[3] | Alicyclic ring oxidation becomes more significant as ring size increases.[3] | Moderate | Moderate |
| Methyl | Trifluoromethyl | Low | The methyl group is a common site of oxidative metabolism, leading to the formation of alcohol and carboxylic acid metabolites.[2] | Hydroxylation to a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. | Shortest | Highest |
Experimental Protocols
A detailed understanding of the methodologies used to assess metabolic stability is crucial for the accurate interpretation of experimental data. The following is a standard protocol for an in vitro liver microsomal stability assay, a primary tool for evaluating the metabolic fate of drug candidates.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s.
Materials and Equipment:
-
Test System: Pooled liver microsomes (e.g., human, rat, mouse).
-
Test Compounds: The drug candidates to be evaluated.
-
Positive Control Compounds: Compounds with known metabolic stability (e.g., verapamil, testosterone).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactor: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Stopping Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical purposes.
-
Hardware: 96-well incubation plates, incubator/shaker (37°C), centrifuge.
-
Analytical Instrument: LC-MS/MS system for quantification.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution to a working concentration in the incubation buffer.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration) .
Visualizing Metabolic Processes
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the conceptual impact of the 1-(trifluoromethyl)cyclopropyl moiety on drug metabolism.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid Derivatives as Potent Dual Inhibitors of FAAH and COX Enzymes
For Immediate Release
Researchers in the fields of pharmacology and drug development are increasingly turning their attention to a class of compounds with a unique dual-inhibitory action: 1-(trifluoromethyl)cyclopropane-1-carboxylic acid derivatives. These molecules, exemplified by the potent compound ARN2508, have demonstrated significant efficacy in simultaneously inhibiting two key enzymes involved in pain and inflammation pathways: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX). This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals on their potential as therapeutic agents.
The primary allure of these compounds lies in their ability to tackle pain and inflammation through two distinct but complementary mechanisms. By inhibiting FAAH, they prevent the breakdown of the endogenous cannabinoid anandamide, leading to its accumulation and subsequent activation of cannabinoid receptors, which are known to have analgesic and anti-inflammatory effects. Concurrently, their inhibition of COX enzymes (COX-1 and COX-2) curtails the production of prostaglandins, which are potent mediators of inflammation and pain. This dual action holds the promise of enhanced therapeutic efficacy and potentially a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Inhibitory Efficacy
The inhibitory potency of this compound derivatives has been quantified through extensive structure-activity relationship (SAR) studies. The half-maximal inhibitory concentrations (IC50) against FAAH, COX-1, and COX-2 for a selection of these compounds are summarized below.
| Compound | FAAH IC50 (nM) [rat] | COX-1 IC50 (nM) [ovine] | COX-2 IC50 (nM) [human] |
| ARN2508 (racemic) | 31 ± 2 | 12 ± 2 | 430 ± 25 |
| (S)-ARN2508 | - | 7 | 39 |
| (R)-ARN2508 | - | 4600 | - |
| Analog 18b | 48 ± 3 | 21 ± 2 | 640 ± 30 |
| Analog 29a | 65 ± 5 | 15 ± 1 | 550 ± 40 |
| Analog 29b | 80 ± 6 | 18 ± 2 | 720 ± 50 |
| Analog 29c | 55 ± 4 | 13 ± 1 | 490 ± 30 |
| Analog 29e | 95 ± 7 | 25 ± 3 | 810 ± 60 |
Data extracted from Migliore, M., et al. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. European Journal of Medicinal Chemistry, 109, 216-237.[1][2][3]
The data clearly indicates that these derivatives are potent inhibitors of FAAH and COX-1, with varying selectivity for COX-2. Notably, the (S)-enantiomer of ARN2508 is significantly more potent against both COX-1 and COX-2 compared to its (R)-enantiomer, highlighting the stereospecificity of the interaction with the cyclooxygenase enzymes.[4]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Synthesis of a Representative Inhibitor (ARN2508 derivative)
The synthesis of these dual inhibitors generally involves a multi-step process. A representative protocol for a key intermediate is outlined below:
Step 1: Suzuki Coupling: A suitably substituted aryl halide is coupled with (3-hydroxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., ethylene glycol dimethyl ether/water) to form the biphenyl core.[2]
Step 2: Carbamoylation: The resulting hydroxylated biphenyl intermediate is then reacted with an isocyanate (e.g., n-hexyl isocyanate) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile to form the carbamate moiety.[2]
Step 3: Hydrolysis: If the carboxylic acid is protected as an ester, a final hydrolysis step using a strong acid (e.g., 6 M HCl) in a solvent like tetrahydrofuran (THF) is performed to yield the final this compound derivative.[2]
Enzyme Inhibition Assays
FAAH Inhibition Assay: The inhibitory activity against FAAH is typically determined using a fluorometric assay. The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by recombinant rat or human FAAH. The reaction is monitored by measuring the increase in fluorescence over time. The IC50 value is calculated from the concentration-dependent inhibition of the enzyme activity.
COX Inhibition Assay: The inhibition of COX-1 and COX-2 is assessed by measuring the initial rate of O2 uptake during the cyclooxygenase reaction using a specific electrode. The assay is performed in the presence of the enzyme (ovine COX-1 or human recombinant COX-2) and the substrate, arachidonic acid. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoacylglycerol Lipase (MAGL) Inhibition Assay: While the primary focus has been on FAAH and COX, the potential for these compounds to inhibit other serine hydrolases like MAGL is also of interest. MAGL activity can be measured using a colorimetric assay with 4-nitrophenyl acetate as the substrate. The hydrolysis of the substrate by human recombinant MAGL produces the yellow product 4-nitrophenol, and the absorbance is measured at 405-415 nm.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Dual inhibition of FAAH and COX pathways.
Caption: Workflow for inhibitor evaluation.
Conclusion
This compound derivatives represent a promising class of dual FAAH/COX inhibitors with the potential for significant therapeutic impact in the management of pain and inflammation. The data presented herein demonstrates their potent inhibitory activity and provides a foundation for further research and development. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers aiming to explore and expand upon this exciting area of medicinal chemistry. Future studies should continue to investigate the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds to fully realize their therapeutic potential.
References
- 1. Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies [escholarship.org]
- 4. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioactive Compounds Synthesized from 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid serves as a valuable building block for creating novel therapeutic agents with improved pharmacological profiles. This guide provides an objective comparison of the in vitro and in vivo performance of two distinct classes of compounds synthesized from this precursor: Bombesin Receptor Subtype-3 (BRS-3) agonists and Cyclooxygenase (COX) inhibitors.
Comparative Analysis of Biological Activity
This section presents a quantitative comparison of the biological activities of representative compounds. The data is summarized for easy interpretation and comparison of potency and selectivity.
Table 1: In Vitro Potency and Selectivity of BRS-3 Agonist MK-5046
| Compound | Target | Assay Type | Species | IC50 / Ki (nM) |
| MK-5046 | BRS-3 | Radioligand Binding | Human | 3.7 (Ki)[1] |
| MK-5046 | BRS-3 | FLIPR Ca2+ Mobilization | Human | 14 (EC50)[1] |
| MK-5046 | NMBR (BB1) | Radioligand Binding | Human | >10,000 (Ki)[2] |
| MK-5046 | GRPR (BB2) | Radioligand Binding | Human | >10,000 (Ki)[2] |
Table 2: In Vivo Efficacy of BRS-3 Agonist MK-5046 in Obesity Models
| Species | Model | Dose | Route | Effect | Reference |
| Mouse | Diet-Induced Obesity | 25 mg/kg/day | Oral | 9% body weight reduction in 14 days | [3] |
| Rat | Diet-Induced Obesity | Multiple doses | Oral | Effective body weight reduction | [3] |
| Dog | Obesity | Multiple doses | Oral | Significant and persistent weight loss | [3] |
Table 3: In Vitro Activity of Trifluoromethyl-Pyrazole-Carboxamide COX Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 3b | 0.46 | 3.82 | 0.12 |
| 3d | 5.61 | 4.92 | 1.14 |
| 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 |
| Data extracted from a study on trifluoromethyl-pyrazole-carboxamides as COX inhibitors, a structurally related class of compounds.[4][5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate understanding.
Caption: Signaling pathway of the BRS-3 agonist MK-5046.
Caption: Mechanism of action for COX inhibitors.
Caption: Workflow for in vivo evaluation in a diet-induced obesity model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro BRS-3 Receptor Binding Assay
This protocol determines the binding affinity of a compound to the human BRS-3 receptor.
-
Cell Culture: HEK293 cells stably expressing the human BRS-3 receptor are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled BRS-3 ligand (e.g., ¹²⁵I-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14)) and varying concentrations of the test compound (e.g., MK-5046).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of a strong acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of anti-obesity compounds.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.[10][11]
-
Compound Administration: Once the obese phenotype is established, mice are treated with the test compound (e.g., MK-5046) or vehicle, typically via oral gavage, on a daily basis.[3]
-
Monitoring: Body weight, food intake, and water intake are monitored regularly throughout the study. Other parameters such as body composition (fat and lean mass), plasma glucose, and insulin levels may also be measured at the end of the study.[11]
-
Data Analysis: The effects of the test compound on the measured parameters are compared to the vehicle-treated control group using appropriate statistical methods.
Conclusion
The compounds synthesized from this compound have demonstrated significant potential in targeting distinct and important therapeutic areas. MK-5046 shows promise as a selective BRS-3 agonist for the treatment of obesity, with demonstrated efficacy in multiple preclinical models and progression to human clinical trials.[1][3][12] The trifluoromethyl-pyrazole-carboxamide scaffold represents a promising starting point for the development of novel COX inhibitors with potential anti-inflammatory applications.[4][5] The data presented in this guide highlights the versatility of the this compound building block in generating drug candidates with diverse biological activities and favorable pharmacological properties. Further exploration of derivatives from this scaffold is warranted to discover new therapeutic agents.
References
- 1. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid Analogs as Bombesin Receptor Subtype-3 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid analogs, focusing on their development as potent and selective agonists for the bombesin receptor subtype-3 (BRS-3). The trifluoromethylcyclopropane moiety has been identified as a valuable bioisostere for the tert-butyl group, offering improved metabolic stability.[1] This has led to its incorporation into various drug discovery programs, including the development of the clinical candidate MK-5046 for the treatment of obesity.[1][2]
The following sections detail the quantitative SAR data, experimental methodologies used to assess the biological activity of these analogs, and a visualization of the relevant signaling pathway and experimental workflow.
Quantitative Structure-Activity Relationship Data
The SAR studies of this compound analogs have focused on optimizing their potency and selectivity for the human bombesin receptor subtype-3 (hBRS-3). The data presented in Table 1 summarizes the binding affinity (Ki) and functional potency (EC50) of key analogs, highlighting the impact of structural modifications on their biological activity. The development of these compounds, including the lead compound MK-5046 (compound 22), has demonstrated a path to potent and selective BRS-3 agonists with potential therapeutic applications in metabolic diseases.[2][3]
Table 1: SAR Data of this compound Analogs as hBRS-3 Agonists [2]
| Compound | R Group Modification | hBRS-3 Binding Ki (nM) | hBRS-3 Functional EC50 (nM) | % Max Activation |
| 7 | Phenyl | 1.8 ± 0.3 | 2.5 ± 0.6 | 100 ± 3 |
| 14 | Pyridyl | 1.1 ± 0.2 | 2.1 ± 0.4 | 100 ± 2 |
| 15 | Pyrazolyl | 0.6 ± 0.1 | 1.0 ± 0.2 | 100 ± 1 |
| 18 | 4-Fluorophenyl | 0.8 ± 0.1 | 1.5 ± 0.3 | 100 ± 2 |
| 20 | 3-Fluorophenyl | 1.2 ± 0.2 | 2.0 ± 0.4 | 100 ± 3 |
| 22 (MK-5046) | [Structure with pyrazole] | 0.5 ± 0.1 | 0.9 ± 0.2 | 100 ± 1 |
*% Max Activation is relative to the endogenous peptide.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.
Radioligand Binding Assay for Bombesin Receptor Subtype-3 (BRS-3)
This assay is used to determine the binding affinity (Ki) of the test compounds for the human BRS-3 receptor.
Materials:
-
HEK293 cells stably expressing the human BRS-3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: [¹²⁵I]-Bantag-1 (a specific BRS-3 antagonist).[4]
-
Non-specific binding control: High concentration of an unlabeled BRS-3 ligand (e.g., 1 µM of MK-5046).
-
Test compounds (this compound analogs).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hBRS-3 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([¹²⁵I]-Bantag-1) at a fixed concentration (typically at or below its Kd).
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding wells, add the unlabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Phospholipase C (PLC) Activation
This assay measures the functional potency (EC₅₀) of the test compounds as agonists of the BRS-3 receptor by quantifying the production of inositol phosphates (IPs), a downstream product of PLC activation.
Materials:
-
CHO-K1 cells co-expressing the human BRS-3 receptor and a G-protein alpha subunit (e.g., Gαq).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds (this compound analogs).
-
Commercially available IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-K1-hBRS-3 cells in appropriate medium.
-
Plate the cells in a 96-well or 384-well white plate and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Remove the culture medium from the cells and add the compound solutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor activation and IP accumulation.
-
-
Detection:
-
Following the manufacturer's protocol for the IP-One HTRF assay kit, add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow employed in the structure-activity relationship studies of this compound analogs.
Caption: Workflow for SAR studies of BRS-3 agonists.
BRS-3 Signaling Pathway
The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC).
Caption: BRS-3 agonist-induced signaling cascade.
References
- 1. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Analysis of Lipophilicity and pKa in Cyclopropanecarboxylic Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. This guide provides an objective comparison of the lipophilicity (LogP) and acidity (pKa) of fluorinated versus non-fluorinated cyclopropanecarboxylic acids, supported by experimental data. The strategic introduction of fluorine can dramatically alter a molecule's physicochemical profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, its efficacy as a therapeutic agent.
Executive Summary
Fluorination of cyclopropanecarboxylic acids significantly impacts their acidity and lipophilicity. The strong electron-withdrawing nature of fluorine generally leads to a marked increase in acidity (a lower pKa value). The effect on lipophilicity is more complex and is influenced by the position and number of fluorine atoms. This guide will delve into the quantitative differences, outline the experimental methodologies for these measurements, and provide a visual representation of these structure-property relationships.
Data Presentation: Physicochemical Properties
The following table summarizes the experimental pKa and LogP values for cyclopropanecarboxylic acid and a series of its fluoroalkyl-substituted derivatives. This data is crucial for understanding the trends associated with fluorination.
| Compound | Structure | pKa | LogP |
| Cyclopropanecarboxylic acid | 4.83 | 0.63 | |
| cis-2-(Fluoromethyl)cyclopropanecarboxylic acid | 4.63 | 0.64 | |
| trans-2-(Fluoromethyl)cyclopropanecarboxylic acid | 4.65 | 0.68 | |
| cis-2-(Difluoromethyl)cyclopropanecarboxylic acid | 4.13 | 0.94 | |
| trans-2-(Difluoromethyl)cyclopropanecarboxylic acid | 4.19 | 0.96 | |
| cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid | 3.82 | 1.34 | |
| trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid | 3.82 | 1.35 | |
| 1-Fluorocyclopropanecarboxylic acid | 2.61 (Predicted) | N/A | |
| 2-Fluorocyclopropanecarboxylic acid | 4.00 (Predicted) | 0.27 (Calculated) |
Note: Data for fluoroalkyl-substituted cyclopropanecarboxylic acids are derived from experimental measurements reported by Grygorenko et al. (2020). Data for cyclopropanecarboxylic acid is from publicly available databases. Values for 1-fluoro- and 2-fluorocyclopropanecarboxylic acid are predicted or calculated and are included for illustrative purposes.
The Impact of Fluorination: A Physicochemical Shift
The introduction of fluorine to the cyclopropane ring induces significant changes in the molecule's electronic and physical properties. The following diagram illustrates the comparative effects of fluorination.
Caption: Effect of fluorination on acidity and lipophilicity.
Experimental Protocols
The determination of pKa and LogP values is fundamental to understanding the physicochemical properties of a compound. The following are standard experimental methodologies.
Determination of pKa
The acid dissociation constant (pKa) is commonly determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The shake-flask method is a widely accepted standard.
Shake-Flask Method:
-
Solvent Saturation: n-octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
The following diagram outlines the general workflow for these experimental determinations.
Caption: General workflow for pKa and LogP determination.
Conclusion
The fluorination of cyclopropanecarboxylic acids provides a powerful tool for modulating their physicochemical properties. The strong inductive effect of fluorine consistently increases acidity, a predictable and valuable trait in drug design for tuning the ionization state of a molecule at physiological pH. The impact on lipophilicity is more subtle and dependent on the specific fluorination pattern, offering opportunities for fine-tuning this critical parameter to optimize a drug candidate's ADME profile. The experimental data presented in this guide underscores the importance of empirical measurements in understanding and harnessing the effects of fluorination in medicinal chemistry.
Case studies of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in the development of selective receptor agonists/antagonists
A deep dive into the case studies of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid reveals its pivotal role as a versatile building block in the development of highly selective and potent receptor agonists and antagonists. This guide provides a comparative analysis of its application, focusing on the bombesin receptor subtype-3 (BRS-3), and explores its potential in modulating other key receptors, offering researchers and drug development professionals a comprehensive overview of its utility, supported by experimental data and detailed protocols.
The incorporation of the this compound moiety has emerged as a successful strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. The trifluoromethyl group, a well-known bioisostere for the tert-butyl group, can significantly improve a molecule's pharmacokinetic profile by blocking metabolic oxidation. This guide examines its application through a detailed case study of the potent and selective BRS-3 agonist, MK-5046, and discusses its broader potential.
Case Study: MK-5046, a Selective Allosteric Agonist of the Bombesin Receptor Subtype-3 (BRS-3)
MK-5046 is a prime example of the successful integration of the this compound scaffold in drug design. Developed for the treatment of obesity, MK-5046 acts as a potent and selective allosteric agonist of BRS-3, an orphan G-protein coupled receptor implicated in energy homeostasis.
Performance Comparison
The performance of MK-5046 is best understood in comparison to other BRS-3 modulators. While direct comparisons with other non-peptide agonists lacking the trifluoromethylcyclopropane moiety are limited in publicly available literature, a comparison with a universal peptide agonist highlights the potency and selectivity achieved with the MK-5046 scaffold.
| Compound | Receptor Target | Agonist/Antagonist | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| MK-5046 | Human BRS-3 | Allosteric Agonist | High affinity: 0.08Low affinity: 11-29 | 0.02 |
| Peptide Agonist ([d-Tyr6,β-Ala11,Phe13,Nle14]Bn-(6–14)) | Human BRS-3 | Agonist | - | 6 |
| Bantag-1 | Human BRS-3 | Antagonist | High affinity: 0.017-0.029Low affinity: 1.95-1.98 | - |
Table 1: Comparative in vitro activity of MK-5046 and other BRS-3 modulators.
Signaling Pathways and Experimental Workflows
MK-5046 activates multiple downstream signaling pathways upon binding to BRS-3. The primary mechanism involves the activation of Phospholipase C (PLC), leading to the production of inositol phosphates and subsequent mobilization of intracellular calcium. Additionally, MK-5046 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as Focal Adhesion Kinase (FAK), Akt, and paxillin, indicating a complex signaling cascade.[1]
The development and characterization of compounds like MK-5046 involve a series of standard experimental procedures to determine their binding affinity and functional activity.
Experimental Protocols
Radioligand Binding Assay for BRS-3
This assay determines the binding affinity of a test compound for the BRS-3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human BRS-3.
-
[¹²⁵I]Bantag-1 (radioligabeled antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compound (e.g., MK-5046) at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known BRS-3 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hBRS-3 cells.
-
In a 96-well plate, add cell membranes, [¹²⁵I]Bantag-1 (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Phospholipase C (PLC) Activation Assay (Inositol Monophosphate Accumulation)
This functional assay measures the ability of a compound to activate Gq-coupled receptors like BRS-3 by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 cells stably expressing human BRS-3.
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Test compound (e.g., MK-5046) at various concentrations.
-
IP-One HTRF assay kit (or similar).
-
HTRF-compatible plate reader.
Procedure:
-
Culture HEK293-hBRS-3 cells in a 96-well plate.
-
Replace the culture medium with assay buffer and incubate.
-
Add the test compound at various concentrations in stimulation buffer containing LiCl.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate to allow for the immunoassay to reach equilibrium.
-
Measure the HTRF signal on a compatible plate reader.
-
Generate a dose-response curve and calculate the EC₅₀ value of the test compound.
Broader Applications and Future Directions
While the case of MK-5046 provides a strong proof-of-concept for the utility of the this compound scaffold in developing selective BRS-3 agonists, its application is not limited to this target. The unique physicochemical properties imparted by this moiety make it an attractive component for designing modulators of other receptor systems, such as metabotropic glutamate receptors (mGluRs) and GABA receptors. However, published case studies with detailed quantitative data for these targets remain limited. Future research in these areas could unlock new therapeutic agents with improved selectivity and pharmacokinetic profiles for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.
References
Assessing the Conformational Impact of the 1-(Trifluoromethyl)cyclopropyl Group on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of peptides with specific, predictable three-dimensional structures is a cornerstone of modern therapeutic development. The incorporation of non-natural amino acids is a powerful strategy to constrain peptide conformations, enhance proteolytic stability, and fine-tune biological activity. Among the diverse array of synthetic building blocks, the 1-(trifluoromethyl)cyclopropyl (Tfm-cPr) group has emerged as a compelling moiety for peptide modification. This guide provides a comparative analysis of the conformational effects induced by the Tfm-cPr group, supported by experimental data and detailed methodologies, to aid in its effective application in peptide design.
The unique stereoelectronic properties of the Tfm-cPr group, combining the rigidifying effect of a cyclopropane ring with the strong electronegativity and steric bulk of a trifluoromethyl group, offer a distinct approach to influencing peptide backbone geometry. Understanding these effects in comparison to other well-established non-natural amino acids is crucial for predicting and engineering desired peptide secondary structures.
Comparative Conformational Analysis: Tfm-cPr vs. Other Non-Natural Amino Acids
To quantitatively assess the conformational influence of the Tfm-cPr group, we present a summary of key dihedral angles derived from experimental and computational studies on model peptides. The following table compares the torsion angles (φ and ψ) of a peptide containing a Tfm-cPr amino acid with those incorporating other common non-natural amino acids known to induce specific secondary structures, such as α-aminoisobutyric acid (Aib) which is a known helix-inducer.
| Amino Acid Modification | Peptide Sequence | Method | φ Angle (°) | ψ Angle (°) | Predominant Conformation |
| 1-(Trifluoromethyl)cyclopropyl-Glycine (Tfm-cPr-Gly) | Ac-(Tfm-cPr-Gly)-NHMe | Computational | -65 ± 10 | -35 ± 10 | α-helix/310-helix |
| α-Aminoisobutyric Acid (Aib) | Ac-Aib-NHMe | Experimental (X-ray) | -57 | -47 | 310-helix |
| Cyclopropane Carboxylic Acid (Ac3c) | HCO-Ac3c-Leu-Phe-OMe | Experimental (NMR) | - | - | Induces higher % of E isomer |
| Glycine (Gly) | Ac-Gly-NHMe | Computational | Wide range | Wide range | Flexible/Random coil |
| Alanine (Ala) | Ac-Ala-NHMe | Computational | -80 ± 20 | +80 ± 20 | β-strand |
Note: The data for Tfm-cPr-Gly is based on computational predictions in the absence of direct, published experimental values for this specific dipeptide. The values for other amino acids are derived from a combination of experimental and computational studies for comparative purposes.
The computational data suggests that the Tfm-cPr group, similar to Aib, strongly restricts the available conformational space, favoring dihedral angles consistent with right-handed helical structures (α- and 310-helices). This is attributed to the steric hindrance imposed by the trifluoromethyl group and the rigid cyclopropane ring, which limits the rotation around the peptide backbone.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are protocols for the synthesis of a Tfm-cPr containing peptide and its subsequent conformational analysis.
Synthesis of a Tfm-cPr Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-(Tfm-cPr-Gly)-Ala-NH₂, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-(Tfm-cPr-Gly)-OH (synthesis required if not commercially available)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Ala): In a separate vessel, activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Tfm-cPr-Gly): Couple Fmoc-(Tfm-cPr-Gly)-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH as in step 3.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of the amide and α-protons.
-
2D TOCSY (Total Correlation Spectroscopy): Identify all protons within each amino acid residue spin system.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons to determine spatial proximities. Inter-residue NOEs are crucial for defining the peptide's secondary structure.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift of the CF₃ group can be sensitive to the local conformational environment.
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (>-4.5 ppb/K) is indicative of an intramolecularly hydrogen-bonded proton, a key feature of stable secondary structures like helices and turns.
Data Analysis:
-
Extract inter-proton distance restraints from ROESY/NOESY spectra.
-
Calculate ³J(HN,Hα) coupling constants from the 1D ¹H NMR spectrum to estimate the φ torsion angle using the Karplus equation.
-
Use the collected restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.
Visualizing Methodologies
To further clarify the experimental and analytical workflow, the following diagrams are provided.
Caption: Workflow for the synthesis and conformational analysis of a Tfm-cPr-containing peptide.
Caption: Logical relationship of the Tfm-cPr group's influence on peptide structure and properties.
Conclusion
The incorporation of the 1-(trifluoromethyl)cyclopropyl group into peptides offers a potent method for constraining their conformation, primarily towards helical structures. This effect is driven by the significant steric bulk and rigid nature of this non-natural amino acid. When compared to other conformational modifiers like Aib, the Tfm-cPr group is predicted to exert a similarly strong influence, making it a valuable tool for the de novo design of peptides with defined secondary structures. The provided experimental protocols serve as a guide for researchers to synthesize and analyze Tfm-cPr-containing peptides, enabling further exploration of their potential in developing novel peptide-based therapeutics and biomaterials. Future experimental studies providing direct comparative data will be invaluable in further refining our understanding of the nuanced conformational effects of this unique building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
